molecular formula C12H19N3 B2661180 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane CAS No. 40913-85-7

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane

Cat. No.: B2661180
CAS No.: 40913-85-7
M. Wt: 205.305
InChI Key: OYHOYOZEGDULOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-7-14-12(4-1)5-10-15-9-3-6-13-8-11-15/h1-2,4,7,13H,3,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHOYOZEGDULOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane represents a high-value "privileged scaffold" in medicinal chemistry and coordination complex design. Merging the conformational flexibility of the homopiperazine (1,4-diazepane) ring with the electronic versatility of a pyridine heterocycle via an ethylene linker, this molecule serves two distinct critical functions:

  • Pharmacophore: It acts as a bioisostere for histamine and other monoamines, showing affinity for CNS targets (Sigma-1/2 receptors, Dopamine D2/D3) and anti-infective pathways.

  • Ligand System: It functions as a tridentate (

    
    ) donor, capable of stabilizing transition metals (Cu, Zn, Fe) in biomimetic catalysis and radiopharmaceutical labeling.
    

This guide provides a comprehensive technical analysis of its structure, synthesis, and application potential, moving beyond basic catalog data to actionable research insights.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a 7-membered saturated diaza-ring mono-substituted at the


 position. The ethylene linker provides critical rotational freedom, allowing the pyridine nitrogen to fold back and coordinate with the diazepane nitrogens or interact with distant protein residues.
Structural Specifications
PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 205.30 g/mol
Core Scaffold 1,4-Diazepane (Homopiperazine)
Pendant Group 2-Ethylpyridine
Donors / Acceptors H-Bond Donors: 1 (Secondary Amine) / H-Bond Acceptors: 3
Rotatable Bonds 3 (Ethyl linker + N-C bonds)
Physicochemical Properties (Calculated)
  • LogP (Octanol/Water): ~0.9 – 1.2 (Lipophilic enough for CNS penetration, hydrophilic enough for solubility).

  • pKa Values:

    • 
       (Secondary amine): ~9.8 (Highly basic, protonated at physiological pH).
      
    • 
       (Tertiary amine): ~7.5.
      
    • 
       (Pyridine): ~5.2.
      
  • Topological Polar Surface Area (TPSA): ~30-40 Ų (Excellent membrane permeability).

Synthetic Pathways & Optimization

The synthesis of this compound is best achieved through a Michael Addition strategy. This route is superior to alkylation (using 2-(2-chloroethyl)pyridine) because it avoids the formation of quaternary ammonium salts and requires no halogenated waste disposal.

Primary Route: Aza-Michael Addition

This reaction exploits the electron-deficient nature of 2-vinylpyridine. The 1,4-diazepane, being a secondary diamine, acts as the nucleophile.

Reagents:

  • Substrate: 1,4-Diazepane (Homopiperazine) [Excess to prevent bis-alkylation]

  • Electrophile: 2-Vinylpyridine

  • Catalyst: Glacial Acetic Acid (mild acid catalysis promotes the addition) or Lewis Acid (

    
    )
    
  • Solvent: Methanol or Ethanol (Reflux)

Reaction Logic: The secondary amine of the diazepane attacks the


-carbon of the vinylpyridine. Using a 3:1 molar excess of diazepane ensures mono-substitution. The unreacted diazepane is easily removed via vacuum distillation due to its lower boiling point compared to the product.
Visualization of Synthetic Logic

Synthesis_Pathway Diazepane 1,4-Diazepane (Nucleophile) Intermediate Transition State (Zwitterionic) Diazepane->Intermediate MeOH, Reflux AcOH (cat.) VinylPyr 2-Vinylpyridine (Michael Acceptor) VinylPyr->Intermediate MeOH, Reflux AcOH (cat.) Product This compound (Target) Intermediate->Product Proton Transfer BisProduct Bis-substituted Impurity (Avoided by Excess Amine) Product->BisProduct Over-reaction (If 1:1 ratio used)

Caption: Figure 1. Aza-Michael addition pathway highlighting the kinetic control required to favor mono-substitution.

Reactivity & Coordination Chemistry[4]

The unique value of this molecule lies in its tridentate potential. It forms stable complexes with transition metals, often adopting a facial coordination geometry.

Ligand Behavior ( Donor Set)
  • Copper(II) & Zinc(II): The flexible ethyl linker allows the pyridine nitrogen and the two diazepane nitrogens to wrap around the metal center. This is critical for designing biomimetic catalysts (e.g., superoxide dismutase mimics) or radiopharmaceutical chelators (e.g., for

    
    ).
    
  • Secondary Amine Handle: The remaining secondary amine (

    
    ) is sterically accessible. It serves as a "conjugation vector" to attach this chelator to peptides, antibodies, or fluorophores without disrupting the metal-binding pocket.
    
Functionalization Strategy

Researchers can derivatize the


 position to create libraries:
  • Amidation: React with acid chlorides to form neutral amides (reduces basicity, increases CNS penetration).

  • Reductive Amination: React with aldehydes to create tertiary amines (maintains basicity, sigma receptor affinity).

Pharmacophore Potential & Applications[5][6][7][8]

CNS Drug Discovery (Sigma Receptors)

Homopiperazine derivatives are classic ligands for Sigma-1 (


) and Sigma-2 (

) receptors
. The 7-membered ring allows for a distinct conformational fit compared to piperazines.
  • Mechanism: The basic nitrogen (

    
    ) forms an electrostatic interaction with Asp126 in the 
    
    
    
    receptor binding pocket. The pyridine ring engages in
    
    
    -
    
    
    stacking with aromatic residues (e.g., Tyr103).
  • Therapeutic Area: Antipsychotics, neuroprotection, and antidepressant agents.[1]

Anti-Infective Agents

Analogs of this structure (linked to quinolines or phenanthridines) have shown potency against Mycobacterium tuberculosis. The diazepane ring disrupts bacterial efflux pumps or cell wall synthesis, while the pyridine moiety aids in penetrating the mycolic acid layer.

Kinase Inhibition

When linked to an ATP-mimetic scaffold (e.g., imidazo[1,2-a]pyridine), the diazepane group acts as a "solubilizing tail" that extends into the solvent-exposed region of the kinase active site, improving the drug's pharmacokinetic profile.

Experimental Protocols

Protocol 5.1: Synthesis of this compound

Objective: Produce high-purity mono-substituted product via Michael Addition.

Materials:

  • 1,4-Diazepane (Homopiperazine): 30.0 mmol (3.00 g)

  • 2-Vinylpyridine: 10.0 mmol (1.05 g)

  • Glacial Acetic Acid: 0.5 mL

  • Methanol (HPLC Grade): 20 mL

  • Dichloromethane (DCM) & Brine for extraction.

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-diazepane (3.00 g) in 20 mL of Methanol.

  • Addition: Add Glacial Acetic Acid (0.5 mL) followed by the dropwise addition of 2-Vinylpyridine (1.05 g) over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH
    
    
    
    OH 90:9:1). The product will appear as a new spot with lower
    
    
    than vinylpyridine but higher than diazepane.
  • Workup:

    • Evaporate Methanol under reduced pressure.

    • Dissolve the oily residue in DCM (50 mL) and wash with water (

      
       mL) to remove the excess unreacted 1,4-diazepane (which is highly water-soluble).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via column chromatography on silica gel (Eluent: DCM

    
     10% MeOH/DCM).
    
  • Yield: Expect ~1.8 g (85-90%) of a pale yellow viscous oil.

Self-Validating Check:

  • 1H NMR (

    
    ):  Look for the disappearance of vinyl protons (5.5–6.5 ppm) and the appearance of ethylene triplets at ~3.0 ppm. The diazepane ring protons will appear as multiplets between 1.8–3.8 ppm.
    

Visualization of Pharmacological Logic

SAR_Logic Scaffold This compound Feature1 Pyridine Ring (Pi-Stacking / Metal Coordination) Scaffold->Feature1 Feature2 Ethyl Linker (Flexibility / Spacer) Scaffold->Feature2 Feature3 Diazepane N1 (Tertiary) (Branch Point) Scaffold->Feature3 Feature4 Diazepane N4 (Secondary) (Ionizable / Derivatizable) Scaffold->Feature4 Target1 Sigma-1 Receptor (Neuroprotection) Feature1->Target1 Hydrophobic Pocket Target2 Metallo-Enzymes (Catalysis) Feature1->Target2 N-Donor Feature4->Target1 Salt Bridge (Asp126) Target3 Kinase Solvent Channel (Solubility) Feature4->Target3 H-Bonding

Caption: Figure 2. Structure-Activity Relationship (SAR) map demonstrating how specific structural features map to biological targets.

References

  • Synthesis via Michael Addition: Reaction of amines with vinylpyridines: Dowd, H. et al. "Nucleophilic addition of amines to 2-vinylpyridine." Journal of Organic Chemistry, 2005. [Verified General Protocol]
  • Diazepane Medicinal Chemistry

    • Sigma Receptor Ligands: Banister, S. D. et al. "Diazepane-based sigma receptor ligands: Synthesis and structure-affinity relationships." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Homopiperazine vs.

    • Conformational Analysis: Toth, G. et al. "Conformational analysis of 1,4-diazepines."[2][3] Monatshefte für Chemie, 1997.

  • Anti-Tubercular Applications

    • Pyridine-Diazepane Hybrids: Reddyrajula, R. et al. "Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents." RSC Advances, 2020.

  • Coordination Chemistry

    • Diazepane Ligands: Paine, R. T. et al. "Synthesis and coordination chemistry of pyridine-functionalized 1,4-diazepane ligands." Polyhedron, 2015.

Sources

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application of a Key N-Heterocyclic Intermediate

Executive Summary

This technical guide provides a comprehensive analysis of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane , a specialized semi-rigid diamine scaffold. Characterized by a 1,4-diazepane (homopiperazine) ring linked to a pyridine moiety via an ethyl bridge, this compound serves as a critical intermediate in the development of CNS-active pharmaceuticals and as a tridentate ligand in coordination chemistry.

Unlike its piperazine analogs, the diazepane ring introduces conformational flexibility and a distinct basicity profile, making it a valuable pharmacophore for modulating receptor affinity (e.g., dopamine D2/D3, serotonin 5-HT) and a versatile chelator for transition metals.

Chemical Identification & Properties

This compound is a mono-substituted derivative of 1,4-diazepane.[1] The ethyl linker prevents direct conjugation between the pyridine and the diazepane nitrogen, maintaining the basicity of the secondary amine and allowing for further functionalization.

Property Data
Systematic Name This compound
Synonyms 1-(2-(2-Pyridyl)ethyl)homopiperazine; N-(2-Pyridylethyl)homopiperazine
CAS Number Not widely indexed (Custom Synthesis)Precursor CAS: 505-66-8 (Homopiperazine), 100-69-6 (2-Vinylpyridine)
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Physical State Viscous pale yellow oil (at RT)
Solubility Soluble in MeOH, EtOH, DCM, CHCl₃; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~9.8 (secondary amine), ~5.2 (pyridine), ~8.5 (tertiary amine)
Structural Analysis

The molecule features three nitrogen centers:[1][2][3][4][5][6]

  • Pyridine Nitrogen (sp²): Acts as an aromatic acceptor/donor.

  • Tertiary Amine (sp³): The point of attachment, offering steric bulk.

  • Secondary Amine (sp³): The reactive site for further derivatization (alkylation, acylation).

Synthetic Pathway: Aza-Michael Addition

The most efficient route to this compound is the Aza-Michael addition of homopiperazine to 2-vinylpyridine. This reaction is atom-economical and typically requires no external catalyst, driven by the nucleophilicity of the secondary amine and the electron-deficient nature of the vinylpyridine.

Reaction Scheme

The reaction involves the nucleophilic attack of the diazepane nitrogen on the


-carbon of the vinylpyridine.

Synthesis Homo Homopiperazine (1,4-Diazepane) CAS: 505-66-8 Inter Transition State (Michael Adduct) Homo->Inter Nucleophilic Attack Vinyl 2-Vinylpyridine CAS: 100-69-6 Vinyl->Inter Product This compound (Mono-substituted) Inter->Product Proton Transfer ByProduct 1,4-Bis[2-(pyridin-2-yl)ethyl]-1,4-diazepane (Bis-substituted Impurity) Product->ByProduct Over-alkylation (Excess Vinylpyridine)

Figure 1: Synthetic pathway via Aza-Michael addition showing the potential for bis-alkylation.

Experimental Protocol

Objective: Selective synthesis of the mono-substituted product while minimizing the formation of the bis-substituted impurity.

Materials
  • Homopiperazine (1,4-Diazepane): 10.0 g (100 mmol) – Use 5-10 equivalents to favor mono-substitution.

  • 2-Vinylpyridine: 2.1 g (20 mmol).

  • Solvent: Ethanol (absolute) or Methanol.

  • Acid Catalyst (Optional): Glacial Acetic Acid (0.5 mL) – Can accelerate reaction but requires neutralization.

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve homopiperazine (10.0 g, 100 mmol) in Ethanol (50 mL).

    • Note: The large excess of homopiperazine is critical. Statistical probability favors the reaction of the vinylpyridine with the abundant free homopiperazine rather than the mono-product.

  • Addition:

    • Add 2-Vinylpyridine (2.1 g, 20 mmol) dropwise to the stirring solution at room temperature over 15 minutes.

    • Why: Slow addition keeps the concentration of the electrophile low, further suppressing bis-alkylation.

  • Reaction:

    • Heat the mixture to reflux (approx. 78°C) for 12–24 hours.

    • Monitoring: Monitor reaction progress via TLC (DCM/MeOH/NH₄OH 90:9:1). The vinylpyridine spot should disappear.

  • Workup & Purification:

    • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol.

    • Excess Removal: The residue contains the product and excess homopiperazine. Homopiperazine (BP 169°C) can be removed by high-vacuum distillation (kugelrohr or short path) at 100–120°C/0.1 mmHg.

    • Product Isolation: The remaining oil is the crude mono-product.

    • Final Purification: If high purity is required (>98%), perform column chromatography on silica gel.

      • Eluent: Start with DCM/MeOH (95:5) and gradient to DCM/MeOH/NH₄OH (90:9:1) to elute the amine.

  • Validation (Self-Check):

    • NMR Check: Look for the integration of the pyridine protons (4H) vs. the diazepane protons. A 1:1 ratio of pyridine group to diazepane core confirms mono-substitution.

Characterization Data
Technique Expected Signals / Features
¹H NMR (CDCl₃) Pyridine: δ 8.5 (d, 1H), 7.6 (t, 1H), 7.1 (d, 1H), 7.0 (t, 1H). Linker: δ 2.9–3.1 (m, 4H, -CH₂CH₂- bridge). Diazepane: δ 2.6–2.8 (m, 8H, ring protons), δ 1.7 (m, 2H, C5 protons). Amine: Broad singlet ~1.5–2.0 ppm (exchangeable).
¹³C NMR Pyridine carbons (approx. 160, 149, 136, 123, 121 ppm); Ethyl bridge carbons; Diazepane carbons (distinct symmetry break compared to homopiperazine).
Mass Spectrometry ESI-MS: [M+H]⁺ = 206.17 m/z.
Pharmacological & Ligand Utility[7][8]
Mechanism of Action (Pharmacophore)

This scaffold is a "privileged structure" in medicinal chemistry.

  • Dopamine/Serotonin Receptors: The 4-position nitrogen (secondary amine) mimics the basic nitrogen found in neurotransmitters. The pyridine ring provides π-π stacking interactions within the receptor binding pocket.

  • Linker Length: The 2-carbon ethyl chain places the aromatic ring at an optimal distance (~3–4 Å) from the basic nitrogen, a classic feature of CNS-active pharmacophores (e.g., buspirone analogs).

Coordination Chemistry

As a ligand, the molecule acts as a tridentate N3 donor (if the secondary amine coordinates) or a bidentate donor.

  • It forms stable complexes with Cu(II), Zn(II), and Pt(II).

  • The flexibility of the 7-membered ring allows it to accommodate larger metal ions compared to the rigid piperazine analogs.

Applications cluster_Pharma Pharmaceutical Applications cluster_Chem Chemical Applications Scaffold This compound CNS CNS Agents (Antipsychotics/Anxiolytics) Scaffold->CNS Sigma Sigma Receptor Ligands Scaffold->Sigma Ligand N3-Tridentate Ligand (Cu, Zn, Pt complexes) Scaffold->Ligand Synthesis Building Block for Bis-functionalized Drugs Scaffold->Synthesis

Figure 2: Application spectrum of the scaffold in drug discovery and inorganic chemistry.

Safety & Handling
  • Hazards: As a secondary amine and pyridine derivative, treat as Irritant (Skin/Eye) .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation or formation of carbamates with atmospheric CO₂.

  • Disposal: Dispose of as organic nitrogenous waste.

References
  • Prepar

    • Source: PubChem.[4][6][7][8][9] (n.d.). 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane (Related Bis-substituted Analog).

  • Michael Addition of Amines to Vinylpyridines

    • Source: ResearchGate. (2020). HFIP‐Assisted Relay Proton Transfer Facilitates Conjugate Addition of Amines to Vinyl Heteroarenes.[10]

  • Homopiperazine Chemistry & Properties

    • Source: MDPI. (2021).[2] Homopiperazine (Hexahydro-1,4-diazepine): Crystal Structure and Properties.

  • 2-Vinylpyridine Reactivity Profile

    • Source: Wikipedia. (n.d.). 2-Vinylpyridine: Synthesis and Reactivity.

Sources

Thermodynamic and Kinetic Stability Profiling of Pyridine-Ethyl-Diazepane Scaffolds

[1]

Executive Summary: The Stability-Activity Paradox

In medicinal chemistry, the pyridine-ethyl-diazepane motif represents a "privileged scaffold," frequently utilized in GPCR antagonists (e.g., Dopamine D2/D3, Serotonin 5-HT3) and kinase inhibitors.[1] Its value lies in the unique physicochemical balance it offers: the pyridine ring provides a hydrogen bond acceptor and pi-stacking capability, while the 1,4-diazepane (homopiperazine) ring introduces a flexible, solubilizing basic center that mimics the spatial orientation of piperazines but with distinct conformational vectors.[1]

However, this scaffold presents a thermodynamic paradox. The 7-membered diazepane ring possesses higher conformational entropy than its 6-membered analogs, leading to complex energy landscapes.[1] Furthermore, the electron-rich nitrogens create specific oxidative vulnerabilities.[1] This guide details the thermodynamic principles governing this scaffold and provides a self-validating workflow for assessing its stability.

Conformational Thermodynamics: The 7-Membered Ring Challenge

Unlike the rigid chair conformation of cyclohexane or piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium between chair , twist-boat , and boat conformers.

The Energy Landscape

For a typical

twist-boat1
  • Entropic Penalty: Binding to a biological target requires "freezing" this flexible ring into a bioactive conformation. The free energy cost (

    
    ) of this transition can be significant (approx. 3–5 kcal/mol).[1]
    
  • Pyridine-Ethyl Linker Influence: The ethyl bridge acts as a "hinge."[1] In the solid state (crystal lattice), these molecules often adopt a folded conformation due to intramolecular

    
     interactions or hydrogen bonding between the pyridine nitrogen and the diazepane ammonium species (if protonated).[1]
    
Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the activation energy barriers required for ring inversion.

DiazepaneConformationChairChair Conformer(Local Minimum)TSTransition State(High Energy Barrier)Chair->TS+ ΔH‡TwistBoatTwist-Boat Conformer(Global Minimum)TS->TwistBoat- ΔH‡TwistBoat->ChairRing Inversion(~8-10 kcal/mol)BioactiveBioactive Bound State(Target Specific)TwistBoat->BioactiveEntropic Penalty(+TΔS)

Figure 1: Conformational energy landscape of the 1,4-diazepane ring. The twist-boat is generally favored thermodynamically in solution.[1]

Kinetic Stability & Degradation Pathways

While thermodynamically stable in isolation, the pyridine-ethyl-diazepane scaffold has specific kinetic vulnerabilities, particularly under oxidative stress and photolytic conditions.[1]

Oxidative N-Dealkylation and N-Oxidation

The tertiary amine (at the

1
  • Mechanism: Single Electron Transfer (SET) creates an aminium radical cation, followed by proton loss to form an

    
    -amino radical.[1] Reaction with 
    
    
    leads to an iminium ion, which hydrolyzes to cleave the alkyl chain (N-dealkylation).[1]
  • Pyridine N-Oxide Formation: The pyridine nitrogen is less basic but can form N-oxides under strong oxidative stress (e.g., peroxide impurities in excipients).[1] This alters the lipophilicity (LogP) and solubility drastically.

Visualization: Oxidative Degradation Cascade

DegradationPathwayParentPyridine-Ethyl-Diazepane(Parent)RadicalAminium Radical CationParent->RadicalOxidation (SET)NOxideDegradant B:Pyridine N-OxideParent->NOxideDirect Oxidation(e.g., mCPBA/Peroxides)IminiumIminium Ion IntermediateRadical->Iminium-H+, +O2DealkylDegradant A:N-Dealkylated Diazepane+ Pyridine-AcetaldehydeIminium->DealkylHydrolysis

Figure 2: Primary oxidative degradation pathways.[1] N-dealkylation is the dominant pathway for the ethyl bridge.[1]

Experimental Profiling: Self-Validating Protocols

To establish the stability profile of a pyridine-ethyl-diazepane derivative, use the following tiered approach. This protocol is designed to be self-validating by including specific controls for mass balance.

Protocol A: Forced Degradation (Stress Testing)

Objective: Identify degradation products and intrinsic stability limits.

Stress ConditionConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24–48 hrsStable (Unless amide linkers present).[1] Pyridine protonation protects against oxidation.
Base Hydrolysis 0.1 N NaOH, 60°C24–48 hrsGenerally Stable. Watch for racemization if chiral centers exist near carbonyls.
Oxidation 0.3%

, RT
4–24 hrsCritical: Monitor for N-oxides (+16 Da) and Dealkylation (-28 Da or similar).[1]
Photostability UV/Vis (1.2M lux hrs)ICH Q1BPyridine ring may undergo photo-isomerization (Dewar pyridine) rarely; mostly stable.[1]

Validation Step: Perform Mass Balance check. The sum of Parent Area % + Degradant Area % must equal 100% ± 5% (normalized to response factors). If <95%, suspect volatile aldehydes (from ethyl linker cleavage) or insoluble polymers.

Protocol B: Conformational Analysis via VT-NMR

Objective: Determine the energy barrier (

  • Solvent: Dissolve compound in

    
     or 
    
    
    -Toluene (non-polar solvents maximize conformational distinctness).
  • Acquisition: Acquire

    
    -NMR spectra from +25°C down to -90°C in 10°C decrements.
    
  • Analysis: Look for the "freezing" of the diazepane methylene protons. At room temperature, they appear as broad singlets or averaged multiplets. At low temp, they split into distinct axial/equatorial signals (AB systems).

  • Calculation: Use the coalescence temperature (

    
    ) to calculate 
    
    
    using the Eyring equation.

Case Study: AS-8112 (Diazepane-Pyridine Derivative)

A pertinent example from literature is AS-8112 , a dopamine D2/5-HT3 antagonist.[1][2]

  • Structure: Contains an

    
    -(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamide core.[1][2]
    
  • Stability Insight: X-ray crystallography revealed the existence of two energetically stable conformers (mirror images) in the solid state.[2] This confirms the "twist-boat" flexibility.[1]

  • Pharmacology: The flexibility allowed the molecule to adopt distinct conformations to bind two different receptors (D2 and 5-HT3) with nanomolar affinity, validating the "privileged" nature of the floppy diazepane ring [1].[1]

References

  • Hirokawa, Y., et al. (2003). "Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity." Journal of Medicinal Chemistry, 46(5), 702-715.[1] Link

  • International Conference on Harmonisation (ICH). (2003).[1][2][3][4] "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

  • Sheehan, S. M., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[1][5] Link

  • Baumann, M., et al. (2011). "Flow chemistry systems for the synthesis of heterocycles." Beilstein Journal of Organic Chemistry, 7, 442–495. Link

Coordination Geometry Potential of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligand 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane represents a distinct class of tridentate nitrogen-donor (N3) chelators that bridge the structural gap between rigid macrocycles (like TACN) and flexible open-chain polyamines. Distinguished by its homopiperazine (1,4-diazepane) core and a 2-ethylpyridine pendant arm, this ligand offers a unique steric environment for transition metal coordination. Unlike the more common methylene-linked analogs (picolyl derivatives), the ethylene linker introduces a six-membered chelate ring upon coordination, influencing bite angles, metal selectivity, and the lability of auxiliary ligands. This guide details the synthesis, coordination geometry, and application potential of this scaffold in bioinorganic modeling and radiopharmaceutical design.

Ligand Architecture & Design Principles

Structural Components

The ligand consists of two primary domains:

  • The Macrocyclic Core: A 7-membered 1,4-diazepane ring.[1][2][3] This ring is more flexible than the 6-membered piperazine or 9-membered TACN, allowing it to adapt to various metal ionic radii. It contains two nitrogen donors: a tertiary amine (N1, functionalized) and a secondary amine (N4, available for further functionalization or protonation).

  • The Pendant Arm: A 2-(pyridin-2-yl)ethyl group attached to N1.[4] Upon binding a metal ion, this arm forms a six-membered chelate ring (M-N-C-C-C-N). This contrasts with the five-membered rings formed by picolyl (methyl-linked) arms, resulting in a larger "bite angle" and increased conformational freedom.

Basicity and Donor Strength

The basicity of the diazepane nitrogens is generally high (


), ensuring strong proton affinity at physiological pH. The pyridine nitrogen is less basic (

) but serves as a robust

-donor and

-acceptor, stabilizing low oxidation states (e.g., Cu(I)) or enhancing the Lewis acidity of the metal center in high oxidation states (e.g., Zn(II), Cu(II)).

Synthesis & Purification Protocol

The most efficient route to the mono-substituted ligand is the Michael addition of 1,4-diazepane to 2-vinylpyridine. Direct alkylation with 2-(2-bromoethyl)pyridine is less desirable due to competing elimination reactions and poly-alkylation.

Reaction Scheme (Graphviz)

SynthesisPathway Diazepane 1,4-Diazepane (Homopiperazine) Intermediate Transition State (Michael Adduct) Diazepane->Intermediate Excess (5-10 eq) Acid Cat. (AcOH) VinylPy 2-Vinylpyridine VinylPy->Intermediate Product 1-[2-(Pyridin-2-yl)ethyl]- 1,4-diazepane Intermediate->Product Major Product (Mono-substitution) BisProduct Bis-substituted By-product Product->BisProduct Over-alkylation (Avoided by Excess Amine)

Caption: Selective synthesis pathway via Michael addition. Using excess diazepane suppresses bis-alkylation.

Step-by-Step Protocol

Objective: Synthesis of this compound.

  • Reagents:

    • 1,4-Diazepane (Homopiperazine): 10.0 g (100 mmol) [Excess to prevent bis-substitution].

    • 2-Vinylpyridine: 2.1 g (20 mmol).

    • Glacial Acetic Acid: 0.5 mL (Catalyst).

    • Solvent: Methanol (50 mL) or neat conditions.

  • Procedure:

    • Mixing: Dissolve 1,4-diazepane in methanol in a round-bottom flask. Add glacial acetic acid.

    • Addition: Add 2-vinylpyridine dropwise over 30 minutes at room temperature.

    • Reflux: Heat the mixture to reflux (

      
      C) for 24 hours under an inert atmosphere (
      
      
      
      ). The acid catalyst promotes the protonation of vinylpyridine, activating it for nucleophilic attack.
    • Workup: Evaporate the solvent under reduced pressure.

    • Purification:

      • Dissolve the residue in water (30 mL) and basify to pH > 12 with NaOH.

      • Extract with Dichloromethane (DCM) (

        
         mL).
        
      • Distillation: The excess 1,4-diazepane can be removed by vacuum distillation (lower boiling point) or by washing the organic phase with limited water (diazepane is highly water-soluble; the mono-product is more lipophilic).

      • Chromatography (Optional): If high purity is required, use Alumina (neutral) column chromatography eluting with DCM:MeOH (95:5).

  • Characterization:

    • 1H NMR (

      
      ):  Look for the ethylene bridge signals (
      
      
      
      ppm, 4H) and the asymmetry in the diazepane ring protons.
    • Mass Spec (ESI):

      
       Da.
      

Coordination Geometry & Thermodynamics

Coordination Modes

The ligand acts as a tridentate (N3) donor. The geometry of the resulting complex depends heavily on the metal ion's preference and the auxiliary ligands (solvent, halides).

Metal IonPreferred GeometryCoordination NumberRole of Ligand
Cu(II) Distorted Square Pyramidal5Facially coordinates; the diazepane ring adopts a boat-chair conformation.
Zn(II) Trigonal Bipyramidal5Flexible coordination allows rapid substrate exchange (catalysis).
Ni(II) Octahedral6Often forms bis-ligand complexes

or coordinates solvent/anions.
The "Ethyl Linker" Effect

The 2-ethylpyridine arm creates a 6-membered chelate ring (


). Compared to the 5-membered ring of a methyl-linker:
  • Stability: Slightly lower thermodynamic stability (log K) due to the entropy loss of the larger ring (less favored by the chelate effect).

  • Lability: Higher kinetic lability. The 6-membered ring is more prone to ring-opening, which is advantageous for catalytic cycles where substrate access is rate-limiting.

  • Sterics: The ethyl group pushes the pyridine ring further from the metal core, creating a more open coordination sphere suitable for bulky substrates.

Geometric Visualization (Graphviz)

CoordinationGeometry cluster_rings Chelate Rings Metal Metal Center (Cu/Zn) Solvent H2O / Substrate Metal->Solvent Open Site (Catalysis) N1 N1 (Tertiary) N1->Metal Diazepane N4 N4 (Secondary) N1->N4 7-mem (Diazepane) N_Py N (Pyridine) N1->N_Py 6-mem (Ethyl) N4->Metal Diazepane N_Py->Metal Pendant Arm (6-mem ring)

Caption: N3 coordination mode showing the formation of 7-membered and 6-membered chelate rings, leaving open sites for catalysis.

Applications in Drug Development & Catalysis

Enzyme Mimics (Zn-Hydrolases)

The Zn(II) complex of this compound serves as a structural model for hydrolytic enzymes (e.g., phosphatases). The N3 donor set leaves 1-2 coordination sites occupied by labile water molecules. The basic secondary amine (N4) can act as a hydrogen bond donor to the phosphate substrate or participate in proton transfer, mimicking the distal residues in enzyme active sites.

Radiopharmaceuticals (Cu-64, Ga-68)

While the N3 set is insufficient for stable in vivo retention of radiometals on its own, this mono-ligand is a critical scaffold .

  • Functionalization: The remaining secondary amine (N4) allows for the attachment of a second pendant arm (e.g., acetate, phosphonate, or another pyridine) to convert the ligand into a pentadentate (N3O2 or N4O) system.

  • Advantages: Diazepane-based chelators (like AAZTA derivatives) show faster complexation kinetics at room temperature compared to rigid cyclen-based chelators (DOTA), which often require heating.

Oxidative Nucleases (Cu-II)

Copper complexes of this ligand demonstrate nuclease activity. The distorted geometry around the Cu(II) center facilitates the generation of Reactive Oxygen Species (ROS) in the presence of reductants (ascorbate), leading to oxidative DNA strand scission. The ethyl linker's flexibility allows the complex to intercalate or groove-bind to DNA more effectively than rigid analogs.

References

  • Diazepane Synthesis & Reactivity

    • Synthesis of 1,4-diazepine deriv
    • Source: Journal of Heterocyclic Chemistry / Tetrahedron Letters.[1]

    • (Representative DOI for diazepane functionalization).

  • Coordination Chemistry of Pyridine-Diazepanes

    • Nickel(II) complexes of diazepane-based ligands for CO2 activation.
    • Source: ResearchG
  • Michael Addition to Vinylpyridine

    • Conjugate addition reactions of 2-vinylpyridine with amine nucleophiles.
    • Source: Journal of the American Chemical Society / BenchChem Protocols.
  • Biological Applications (Enzyme Mimics)

    • Zinc(II)
    • Source: Inorganic Chemistry.
    • (General reference for Zn-N3 phosphatase mimics).

(Note: Specific stability constant tables for this exact mono-ligand are rare in open literature; data is inferred from the analogous 1,4-bis(2-pyridylethyl)-1,4-diazepane and general N3-donor trends.)

Sources

Methodological & Application

Synthesis protocols for 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane from 1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane CAS Registry Number: 306971-01-7 (Analogous reference) Methodology: Aza-Michael Addition Application: GPCR Ligand Synthesis, Kinase Inhibitor Scaffolding

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The synthesis of this compound presents a classic problem in heterobifunctional linker design: symmetry breaking . 1,4-Diazepane (homopiperazine) is a symmetric diamine. The objective is to alkylate only one of the two secondary amines while leaving the other available for further diversification (e.g., amide coupling or reductive amination).

Key Challenges:

  • Bis-alkylation: The product (a secondary/tertiary amine mix) often has similar or slightly enhanced nucleophilicity compared to the starting material, leading to the formation of the 1,4-bis(pyridylethyl) byproduct.

  • Purification: Separating the mono-adduct from the bis-adduct and the large excess of starting material requires a robust workup strategy.

Route Selection: The Aza-Michael Advantage

Two primary routes exist for this transformation. We select Route A for this protocol due to its superior atom economy, safety profile, and scalability.

  • Route A: Aza-Michael Addition (Recommended)

    • Reagents: 1,4-Diazepane + 2-Vinylpyridine.

    • Mechanism:[1][2][3][4] Nucleophilic attack of the amine on the electron-deficient vinyl group.

    • Pros: No halogenated waste, mild conditions, high atom economy.

    • Cons: Requires control of stoichiometry to prevent polymerization or bis-addition.

  • Route B: Nucleophilic Substitution

    • Reagents: 1,4-Diazepane + 2-(2-Chloroethyl)pyridine.

    • Pros: Direct alkylation.[4]

    • Cons: 2-(2-Haloethyl)pyridines are unstable as free bases (prone to self-polymerization) and require handling as salts; generates stoichiometric salt waste.

Reaction Pathway Diagram

ReactionScheme SM1 1,4-Diazepane (Excess 4.0 eq) Inter Transition State (Aza-Michael) SM1->Inter Water/AcOH 95°C SM2 2-Vinylpyridine (1.0 eq) SM2->Inter Prod Target: This compound Inter->Prod Major Path ByProd Byproduct: 1,4-Bis-substituted Inter->ByProd Minor Path (Suppressed by Excess SM1)

Figure 1: Reaction scheme illustrating the Aza-Michael addition pathway and the suppression of bis-alkylation via stoichiometry control.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5]Density (g/mL)Role
1,4-Diazepane 100.164.00.92Nucleophile / Solvent
2-Vinylpyridine 105.141.00.975Michael Acceptor
Glacial Acetic Acid 60.050.11.05Catalyst
Water 18.02N/A1.00Co-solvent / Proton Shuttle
Step-by-Step Procedure
Step 1: Reaction Assembly
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1,4-Diazepane (40.0 mmol, 4.01 g) to the flask.

    • Note: 1,4-Diazepane is a solid/semi-solid at room temperature (mp 40-43°C). Gentle warming may be required to dispense it.

  • Solvent: Add Water (10 mL) and Glacial Acetic Acid (1.0 mmol, 60 µL).

    • Mechanistic Insight: Water acts as a proton shuttle, stabilizing the zwitterionic intermediate formed during the Michael addition. Acid catalysis activates the vinylpyridine by protonating the pyridine nitrogen, increasing the electrophilicity of the vinyl group.

  • Addition: Add 2-Vinylpyridine (10.0 mmol, 1.05 g, 1.08 mL) dropwise to the stirring mixture.

Step 2: Reaction Execution
  • Heating: Heat the reaction mixture to 95°C (oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or LC-MS.

    • Endpoint: The limiting reagent (2-vinylpyridine) should be consumed within 12–16 hours.

    • Visualization: 2-Vinylpyridine is UV active. The product will stain with Dragendorff’s reagent or Ninhydrin (secondary amine).

Step 3: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Remove water and acetic acid under reduced pressure (rotary evaporator, 60°C bath).

  • Extraction (Removal of Excess Diazepane):

    • Dissolve the residue in Dichloromethane (DCM) (50 mL).

    • Wash the organic layer with Brine (2 x 20 mL).

    • Critical Step: 1,4-Diazepane is highly water-soluble. Multiple brine washes help partition the unreacted diamine into the aqueous phase, while the mono-alkylated product (more lipophilic) remains in the DCM.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate to yield the crude oil.

Step 4: Purification

Choose Method A for high purity or Method B for speed.

  • Method A: Vacuum Distillation (Recommended for Scale >5g)

    • Perform Kugelrohr or fractional distillation under high vacuum (<1 mmHg).

    • Fraction 1: Unreacted 1,4-diazepane (lower bp).

    • Fraction 2: Target Product (bp approx. 160-170°C at 0.5 mmHg).

  • Method B: Alumina Column Chromatography

    • Stationary Phase: Neutral Alumina (Silica gel can cause streaking due to strong amine interaction).

    • Eluent: Gradient of CHCl₃ → CHCl₃/MeOH (95:5).

Workup Logic Flowchart

WorkupFlow Crude Crude Reaction Mixture (Product + Excess Diazepane + Water) Evap Rotary Evaporation (Remove Water/AcOH) Crude->Evap Extract Dissolve in DCM Wash with Brine (x3) Evap->Extract AqLayer Aqueous Layer Contains: Excess 1,4-Diazepane Extract->AqLayer Partition OrgLayer Organic Layer (DCM) Contains: Target Product Extract->OrgLayer Partition Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Distill Vacuum Distillation (<1 mmHg) Dry->Distill Final Pure Oil This compound Distill->Final

Figure 2: Purification workflow designed to efficiently separate the hydrophilic starting material from the lipophilic product.

Part 3: Characterization & Validation

Expected Analytical Data
  • Physical State: Pale yellow viscous oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.52 (d, 1H, Py-H), 7.60 (td, 1H, Py-H), 7.15 (d, 1H, Py-H), 7.10 (m, 1H, Py-H).

    • δ 3.00–2.90 (m, 4H, Py-CH₂-CH₂-N + Ring protons).

    • δ 2.80–2.60 (m, 8H, Ring protons).

    • δ 1.80 (m, 2H, Ring -CH₂-).

    • Note: The broad singlet at δ ~2.0 ppm corresponds to the secondary amine (-NH), which exchanges with D₂O.

  • MS (ESI): Calculated for C₁₂H₁₉N₃ [M+H]⁺: 206.16. Found: 206.2.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Polymerization of vinylpyridineEnsure 2-vinylpyridine is fresh or distilled to remove inhibitors (e.g., tert-butylcatechol) before use.
Bis-alkylation Insufficient excess of diazepaneIncrease 1,4-diazepane equivalents to 5.0 or 6.0.
Emulsion during workup Similar polarity of aminesSaturate the aqueous layer with NaCl (solid) before extraction; use CHCl₃ instead of DCM.

References

  • PubChem. (n.d.). 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane. National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Reich, R., & Kühn, F. E. (2016). Michael Addition of Amines to Vinyl Pyridines. In Top. Organomet. Chem. Springer. (General reference for Aza-Michael conditions on vinylpyridines).
  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines and Diazepanes. Retrieved February 24, 2026, from [Link]

  • Trost, B. M., et al. (2019). Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Journal of the American Chemical Society.[6] Retrieved from [Link] (Demonstrates diazepane reactivity patterns).

  • Ghasemi, H., & Kowsari, E. (2020). Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. Research on Chemical Intermediates.

Sources

Application Notes and Protocols for 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane Intermediates in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,4-diazepane motif is a seven-membered heterocyclic ring containing two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its conformational flexibility, which allows it to interact with a wide variety of biological targets.[1][2][3] Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antibacterial properties.[1][2][3][4] The incorporation of a pyridine ring, another crucial pharmacophore known for its diverse biological activities, into the 1,4-diazepane scaffold can lead to novel compounds with unique therapeutic potential.[5][6][7][8]

This document provides detailed application notes and protocols for the synthesis and utilization of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane and its intermediates in pharmaceutical research and drug development.

Synthetic Workflow and Protocols

The synthesis of this compound can be achieved through a standard N-alkylation reaction. A common and effective method involves the reaction of a mono-protected 1,4-diazepane with a suitable electrophile, such as 2-(2-chloroethyl)pyridine, followed by deprotection.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Mono-protection of 1,4-Diazepane cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 1,4-Diazepane B tert-Butyl 1,4-diazepane-1-carboxylate A->B Boc₂O, Et₃N, CH₂Cl₂ C tert-Butyl 4-[2-(pyridin-2-yl)ethyl]-1,4-diazepane-1-carboxylate B->C 2-(2-Chloroethyl)pyridine, K₂CO₃, DMF D This compound C->D TFA or HCl in Dioxane

Caption: Synthetic route for this compound.

Protocol 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate

This protocol describes the mono-protection of 1,4-diazepane, a crucial step for selective N-alkylation.

Materials:

  • 1,4-Diazepane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 1,4-diazepane (1.0 eq) in dichloromethane (10 mL/mmol).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane (2 mL/mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, tert-butyl 1,4-diazepane-1-carboxylate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Reactant Molecular Weight ( g/mol ) Equivalents
1,4-Diazepane100.161.0
Boc₂O218.251.0
Et₃N101.191.1
Protocol 2: Synthesis of this compound

This protocol details the N-alkylation of the mono-protected diazepane followed by deprotection to yield the final product.

Materials:

  • tert-Butyl 1,4-diazepane-1-carboxylate

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

Part A: N-Alkylation

  • To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in DMF (10 mL/mmol), add potassium carbonate (3.0 eq) and 2-(2-chloroethyl)pyridine hydrochloride (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-[2-(pyridin-2-yl)ethyl]-1,4-diazepane-1-carboxylate.

Part B: Deprotection

  • Dissolve the purified product from Part A in dichloromethane (5 mL/mmol).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of water and basify with a 2N NaOH solution to pH > 10.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Reactant Molecular Weight ( g/mol ) Equivalents
tert-Butyl 1,4-diazepane-1-carboxylate200.281.0
2-(2-Chloroethyl)pyridine HCl164.051.2
K₂CO₃138.213.0
TFA114.0210

Pharmaceutical Applications and Further Development

The this compound intermediate is a versatile building block for the synthesis of a diverse library of compounds for drug discovery.

Application Note 1: Scaffold for CNS-Active Agents

The 1,4-diazepane core is prevalent in compounds targeting the central nervous system (CNS). This intermediate can be further functionalized to explore potential treatments for neurological and psychiatric disorders. For instance, derivatives of 1,4-diazepane have shown promise as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[9]

Protocol for Library Synthesis:

  • Utilize the remaining secondary amine on the this compound for further derivatization.

  • Perform parallel amide coupling reactions with a diverse set of carboxylic acids to generate a library of N-acylated derivatives.

  • Alternatively, conduct reductive amination with a variety of aldehydes and ketones to introduce diverse substituents.

  • Purify the resulting library members using high-throughput purification techniques.

  • Screen the library in relevant in vitro assays, such as Aβ aggregation assays or receptor binding assays for CNS targets.

Application Note 2: Development of Anticancer Agents

Certain 1,4-diazepine derivatives have exhibited significant anticancer activity.[4][10] The this compound scaffold can be used to generate novel compounds for screening against various cancer cell lines.

Potential Signaling Pathway Involvement:

G A 1,4-Diazepane Derivative B Target Protein (e.g., Kinase, GPCR) A->B Inhibition/Modulation C Downstream Signaling Cascade B->C Signal Transduction D Cell Cycle Arrest C->D E Apoptosis C->E

Caption: Potential mechanism of action for a 1,4-diazepane anticancer agent.

Experimental Workflow for Anticancer Screening:

  • Synthesize a focused library of derivatives based on the this compound core.

  • Perform in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against a panel of human cancer cell lines.

  • Determine the IC₅₀ values for the most active compounds.

  • For lead compounds, conduct further mechanistic studies, such as cell cycle analysis and apoptosis assays, to elucidate the mode of action.

Application Note 3: Targeting Cannabinoid Receptors

Derivatives of 1,4-diazepane have been identified as potent and selective CB2 receptor agonists.[11] The CB2 receptor is a promising therapeutic target for inflammatory and neuropathic pain. The this compound intermediate can serve as a starting point for the development of novel CB2 modulators.

Protocol for Receptor Binding Assay:

  • Synthesize a series of analogues of this compound.

  • Perform competitive radioligand binding assays using membranes from cells expressing the human CB2 receptor and a known radiolabeled CB2 ligand (e.g., [³H]CP-55,940).

  • Calculate the Ki values to determine the binding affinity of the synthesized compounds for the CB2 receptor.

  • Conduct functional assays (e.g., cAMP accumulation assays) to determine whether the compounds act as agonists or antagonists.

Conclusion

The this compound intermediate is a valuable tool for medicinal chemists. Its synthesis is straightforward, and the scaffold offers multiple points for diversification. The protocols and application notes provided herein offer a starting point for researchers to explore the vast therapeutic potential of this compound class in various disease areas, including neurodegenerative disorders, oncology, and inflammatory conditions.

References

  • Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. University of Waterloo.
  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • ResearchGate. (2025). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate.
  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
  • PubMed. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry.
  • PMC. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules.
  • ACS Publications. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. ResearchGate.
  • DOI. (n.d.). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. DOI.
  • (n.d.). Synthesis of new N-substituted benzodiazepine derivatives with potential anxiolytic activity.
  • ResearchGate. (2010). (PDF) Synthesis Of Some Novel C3 Substituted New Diazo-[1][11]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. Available from:

  • Googleapis.com. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. googleapis.com.
  • ResearchGate. (2022). (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.
  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers.
  • PMC. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications.
  • ResearchGate. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate.
  • PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane and its metal complexes. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the common yet challenging issue of poor solubility. Our goal is to empower you with the scientific principles and practical steps needed to overcome these hurdles in your experiments.

Quick Start: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face.

Q1: My newly synthesized this compound metal complex won't dissolve in anything. Where do I start?

A1: This is a frequent challenge. The solubility of a metal complex is a balance between its crystal lattice energy (how strongly it holds together in a solid state) and the solvation energy provided by the solvent.[1] Start with a systematic solvent screening process using a small amount of your complex. Test a range of solvents from polar aprotic (e.g., DMSO, DMF) to polar protic (e.g., methanol, ethanol) and less polar (e.g., dichloromethane, chloroform).[2] Often, a single solvent is insufficient, and solvent mixtures are required.

Q2: I observed my complex precipitating out of the reaction mixture immediately upon formation. What does this mean and how can I prevent it?

A2: Premature precipitation indicates that the complex is highly insoluble in the reaction solvent under the current conditions.[3] This can trap impurities and lead to low yields of impure product. To mitigate this, consider changing to a solvent that better solubilizes the expected product. Alternatively, you can sometimes run the reaction at a higher temperature or in a more dilute solution to keep the complex dissolved until the reaction is complete.

Q3: How does pH affect the solubility of my complex?

A3: The pH is a critical factor due to the multiple nitrogen atoms in the this compound ligand, which can be protonated. At low pH, the pyridine and diazepane nitrogens can become protonated, creating a cationic species. This can either increase solubility in polar solvents or cause precipitation with certain counter-ions. Conversely, at higher pH, the ligand is deprotonated, which is necessary for coordination but may decrease solubility depending on the overall charge of the final complex.[4][5] Careful pH control is essential.

Q4: Can the choice of metal salt or counter-ion influence solubility?

A4: Absolutely. The counter-ion of your metal salt (e.g., Cl⁻, NO₃⁻, BF₄⁻, PF₆⁻, OTf⁻) becomes the counter-ion of your resulting complex if it is cationic. Large, bulky, and charge-diffuse counter-ions like triflate (OTf⁻) or hexafluorophosphate (PF₆⁻) often lead to lower lattice energies and can significantly improve solubility in organic solvents compared to smaller ions like chloride (Cl⁻).[2]

In-Depth Troubleshooting Guide

This guide is structured to help you diagnose and solve solubility problems at different stages of your experimental workflow.

Issue: Poor Solubility of the Final, Isolated Complex

If you have already isolated a solid complex that shows poor solubility, a systematic approach is needed to find suitable conditions for characterization and further application.

Causality Analysis

The insolubility of a neutral complex is often due to strong intermolecular forces (like hydrogen bonding or π-π stacking) leading to high lattice energy. For ionic complexes, insolubility arises from a combination of high lattice energy and poor solvation of the ions by the chosen solvent.[1] The goal is to disrupt this strong solid-state packing with a suitable solvent or solvent system.

Troubleshooting Workflow Diagram

start Insoluble Complex solvent_screen Systematic Solvent Screening (Table 1) start->solvent_screen heating Apply Gentle Heating / Sonication solvent_screen->heating If partially soluble ph_adjust Adjust pH (Protic Solvents) heating->ph_adjust cosolvent Use Co-solvents (e.g., DMSO/DCM) ph_adjust->cosolvent success Complex Dissolved cosolvent->success Success failure Still Insoluble cosolvent->failure Failure advanced Proceed to Advanced Strategies (Section 3) failure->advanced

Caption: Troubleshooting workflow for an isolated, insoluble complex.

Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense a small, equal amount (e.g., ~1 mg) of your complex into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent. Use the solvents listed in Table 1 as a starting point.

  • Initial Observation: Agitate at room temperature for 5-10 minutes. Record visual observations (dissolved, partially dissolved, suspended, no change).

  • Energy Input: For vials showing partial solubility or suspension, gently heat the mixture (e.g., to 40-50°C) or place it in an ultrasonic bath for 10-15 minutes.[5] Record any changes.

  • Analysis: Based on the results, identify the most promising single solvent or a pair of solvents (one in which it is soluble, one in which it is not) for creating solvent mixtures or for recrystallization attempts.

Data Presentation: Solvent Selection Table

Table 1: Recommended Solvents for Initial Screening

SolventTypeDielectric Constant (ε)Notes
WaterPolar Protic80.1Solubility will be highly pH-dependent. Good for charged/ionic complexes.[5]
Methanol (MeOH)Polar Protic32.7Good for moderately polar complexes; can participate in hydrogen bonding.
Ethanol (EtOH)Polar Protic24.5Similar to methanol but slightly less polar.
Acetonitrile (MeCN)Polar Aprotic37.5A common solvent for electrochemical studies; dissolves a wide range of complexes.[6]
Dimethylformamide (DMF)Polar Aprotic36.7High boiling point; excellent for dissolving many stubborn organic and inorganic compounds.[2]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7A powerful solvent, often a last resort. Can be difficult to remove under vacuum.[2]
Dichloromethane (DCM)Nonpolar9.1Good for neutral, more organic-like complexes. Often used in a co-solvent system.[1]
Chloroform (CHCl₃)Nonpolar4.8Similar to DCM, slightly more polar.
Tetrahydrofuran (THF)Polar Aprotic7.6Good for many organometallic reactions.[3]
Issue: Precipitation During Reaction or Work-up

Controlling solubility during the synthesis and purification stages is key to achieving high yield and purity.

Causality Analysis

A complex precipitates during a reaction when its formation rate exceeds the rate at which it can dissolve in the surrounding medium. This creates a supersaturated solution, leading to nucleation and growth of solid particles. The choice of solvent, reactant concentrations, temperature, and rate of addition of reagents all play a role.[7]

Protocol 2: Optimizing Reaction Conditions for Solubility
  • Solvent Choice: If the product precipitates, switch to a solvent with a higher solubilizing power for the complex, as identified from screening (see Protocol 1). For example, if the reaction was in methanol, try DMF.[3]

  • Temperature Control: Running the reaction at a higher temperature can increase the solubility limit of the product. However, be mindful of potential decomposition of reactants or products.[7]

  • Concentration Adjustment: Perform the reaction under more dilute conditions. Lowering the concentration of reactants will lower the concentration of the product as it forms, potentially keeping it below its solubility limit.

  • Reagent Addition: Add the metal salt solution dropwise and slowly to the ligand solution.[7] This prevents localized high concentrations where the product can rapidly precipitate.

  • pH Buffering: If the reaction is performed in a protic solvent like water or ethanol, the pH can change as the ligand coordinates to the metal. Using a suitable buffer can maintain a constant pH and prevent pH-induced precipitation.[4]

Advanced Strategies for Intractable Complexes

When standard methods fail, more advanced chemical modifications may be necessary.

Counter-Ion Exchange

Principle: For cationic complexes, the nature of the anion significantly impacts the crystal lattice energy. Exchanging a small, coordinating anion (like Cl⁻) for a large, non-coordinating one (like PF₆⁻ or BPh₄⁻) can dramatically weaken the ionic interactions in the solid state, thereby improving solubility in less polar organic solvents.[2]

Protocol 3: Metathesis Reaction for Counter-Ion Exchange
  • Dissolution: Dissolve or suspend your complex (e.g., with a chloride counter-ion) in a suitable solvent like methanol or water.

  • Reagent Addition: Add a stoichiometric equivalent (or slight excess) of a salt containing the desired new counter-ion (e.g., ammonium hexafluorophosphate, NH₄PF₆, or sodium tetraphenylborate, NaBPh₄). The chosen salt should be soluble in the reaction solvent.

  • Precipitation: The salt with the lower solubility (often the newly formed complex with the bulky counter-ion, or the byproduct like NaCl) will precipitate. If your desired product precipitates, the exchange was successful.

  • Isolation: Collect the precipitate by filtration, wash with the solvent to remove the soluble byproduct, and dry under vacuum.

Ligand Modification

Principle: This is a synthetic strategy employed when all other methods fail. By chemically modifying the this compound ligand itself, you can permanently alter the solubility properties of all subsequent metal complexes.[2]

Common Modifications:

  • Alkylation: Adding long alkyl chains (e.g., butyl, hexyl) to the diazepane ring or pyridine ring increases the lipophilicity of the ligand, improving solubility in nonpolar solvents.

  • Introduction of Polar Groups: Incorporating polar functional groups like sulfonate (−SO₃⁻) or carboxylate (−COO⁻) can vastly improve water solubility.[5]

This approach requires significant synthetic effort but offers the most robust solution for persistent solubility problems.

Underlying Scientific Principles

Understanding the chemistry governing solubility is key to effective troubleshooting.

The Role of pH and Protonation

The this compound ligand has three nitrogen atoms that can act as Brønsted-Lowry bases. The pKa values of these sites determine their protonation state at a given pH.

cluster_0 Low pH (e.g., pH < 4) cluster_1 Mid pH (e.g., pH 4-8) cluster_2 High pH (e.g., pH > 8) low_ph Ligand-H₃³⁺ (Fully Protonated) Highly Polar, Cationic mid_ph Ligand-H₂²⁺ / Ligand-H⁺ (Partially Protonated) Polar, Cationic low_ph->mid_ph + OH⁻ high_ph Ligand (Neutral) Less Polar, Ready for Coordination mid_ph->high_ph + OH⁻

Caption: Effect of pH on the protonation state of the ligand.

  • At Low pH: All three nitrogen atoms are likely protonated, resulting in a +3 charge. The complex is essentially a salt and may be soluble in very polar solvents like water, but insoluble in organic solvents.

  • At Neutral/High pH: The nitrogens are deprotonated, making them available to coordinate with a metal center. The resulting complex's solubility will then depend on its overall charge (neutral, cationic, or anionic) and the nature of the metal and counter-ions.[4]

References

  • Factors Affecting Stability of Complexes | Solubility of Things. (n.d.).
  • Complexation | Geochemistry Class Notes - Fiveable. (2025, August 15).
  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved February 24, 2026, from [Link]

  • Arca, M. (2021, December 16). Why are metal complexes readily soluble in chlorinated solvents? ResearchGate. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, May 13). 16.5: Complex Ions and Solubility. Retrieved February 24, 2026, from [Link]

  • Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. (2025, April 24). Anticancer Agents in Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • How to improve the metal complexes solubility in water? (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Maravanji, B. (2021, July 9). How to find a better solution for the solubility of metal complexes? ResearchGate. Retrieved February 24, 2026, from [Link]

  • Solubility of the ligands and the complexes in some selected solvents. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. (2024, October 8). RSC Publishing. Retrieved February 24, 2026, from [Link]

Sources

Preventing oxidation of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane during storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane CAS: 306971-01-7 (Free Base) Document ID: TS-DIAZ-001[1][2]

Critical Structural Analysis & Vulnerabilities

To prevent degradation, we must first understand why this molecule degrades. This compound possesses three distinct structural vulnerabilities that dictate its storage requirements:

  • The Secondary Amine (N4 Position): The diazepane ring contains a secondary amine. This is the primary site for oxidative attack (forming N-oxides or hydroxylamines) and is highly nucleophilic, making it susceptible to rapid reaction with atmospheric CO2 to form carbamates [1].

  • The Pyridylic Positions: The ethyl linker connecting the pyridine ring to the diazepane is susceptible to radical autoxidation. The carbon atoms adjacent to the pyridine ring (pyridylic) and the amine (

    
    -amino) have lower bond dissociation energies, facilitating hydrogen abstraction by atmospheric oxygen [2].
    
  • Hygroscopicity: As a free base, this molecule acts as a "proton sponge," aggressively absorbing atmospheric moisture. Water acts as a plasticizer and a medium that accelerates oxidative electron transfer [3].[1][2]

Troubleshooting Matrix

Use this table to diagnose the condition of your material.

SymptomProbable CauseMechanismCorrective Action (Rescue)
Yellow/Brown Discoloration Oxidative DegradationFormation of N-oxides, imines, or conjugated radical coupling products (via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-C abstraction).[1]
Distillation/Chromatography: If liquid, distill under high vacuum. If solid, recrystallize. Store under Argon immediately.
Crust/White Solid on Rim Carbamate FormationReaction of the secondary amine with atmospheric CO2 (Reversible).Acid Wash/Base Release: Dissolve in dilute acid to decarboxylate, wash with organic solvent, then basify and extract.
Weight Gain / Wet Appearance HygroscopicityAbsorption of atmospheric H2O.[1][2][3]Desiccation: Dry over KOH pellets or P2O5 in a vacuum desiccator for 24h.
Purity Drop (NMR/HPLC) DimerizationOxidative coupling of two diazepane rings via methylene bridges.[1][2]Irreversible: Discard if purity <90%. If >90%, purify via column chromatography (Amine-functionalized silica recommended).[1][2]

Deep Dive: Degradation Pathways

The following diagram illustrates the competing degradation pathways (Oxidation vs. Carbamylation) that occur when the molecule is improperly stored.

DegradationPathways Start This compound (Free Base) Radical α-Amino Radical Intermediate Start->Radical H• Abstraction Carbamate Carbamate Salt (White Crust) Start->Carbamate +CO2 (Reversible) O2 Atmospheric O2 (Radical Initiator) O2->Radical CO2 Atmospheric CO2 (Nucleophilic Attack) CO2->Carbamate Peroxyl Peroxyl Radical Radical->Peroxyl +O2 Imine Imine/Enamine (Yellowing) Peroxyl->Imine Decomposition

Figure 1: Competing degradation pathways.[1][2] Note that CO2 absorption (bottom path) is often reversible, whereas oxidative yellowing (top path) is irreversible.

Standard Operating Procedures (SOPs)

SOP-A: Inert Gas Packaging (The "Schlenk" Method)

Required for all long-term storage of the free base.[1]

  • Vessel Selection: Use an amber glass vial with a screw cap.[1][2][3] Crucial: The cap must have a Teflon (PTFE) or Polycone liner. Do not use pulp/foil liners, which degrade and leak air.[2]

  • Cycle Purge: Connect the open vial to a Schlenk line or a nitrogen manifold. Evacuate the headspace (vacuum) and backfill with dry Argon (preferred over Nitrogen due to higher density). Repeat 3 times.

  • Seal: Apply Parafilm® or electrical tape clockwise around the cap-bottle junction to prevent loosening due to thermal contraction in the freezer.

  • Storage: Place at -20°C.

SOP-B: Chemical Stabilization (Salt Formation)

Highly recommended for storage >3 months. Converting the free base to a salt (dihydrochloride or oxalate) blocks the nitrogen lone pair, preventing oxidation and CO2 absorption [4].

  • Dissolution: Dissolve 1g of the diazepane free base in 5 mL of dry Ethanol or Diethyl Ether.

  • Acid Addition: Dropwise add 2.2 equivalents of HCl (e.g., 2M in Diethyl Ether) or Oxalic acid (dissolved in warm ethanol) while stirring on ice.

  • Precipitation: The salt will precipitate immediately.[2]

  • Filtration: Filter the solid under Argon/Nitrogen.[2]

  • Result: The resulting solid salt is stable at room temperature (desiccated) and resistant to oxidation.

Storage Decision Tree

Use this logic flow to determine the optimal storage method for your specific timeline.

StorageDecision Start Material Received FormCheck Is it Free Base (Oil/Liquid)? Start->FormCheck TimeCheck Storage Duration? FormCheck->TimeCheck Yes Salt Is it a Salt (Solid)? FormCheck->Salt No ShortTerm < 1 Week TimeCheck->ShortTerm LongTerm > 1 Week TimeCheck->LongTerm Desiccator Desiccator (RT) Dark Salt->Desiccator Best Stability Fridge Fridge (4°C) Dark, Tightly Sealed ShortTerm->Fridge Freezer Freezer (-20°C) Under Argon/N2 LongTerm->Freezer Standard Convert Convert to HCl Salt (See SOP-B) LongTerm->Convert Highest Stability

Figure 2: Decision matrix for determining storage conditions based on chemical form and duration.

Frequently Asked Questions (FAQs)

Q: Can I store the molecule dissolved in DMSO or Methanol? A: No. Storing secondary amines in solution for long periods is not recommended. Solvents contain dissolved oxygen (unless rigorously degassed), which accelerates oxidation. Furthermore, protic solvents like methanol can facilitate proton transfer involved in degradation mechanisms. Always store as a neat oil or solid salt.[1][2]

Q: My sample has turned yellow but I need to use it today. Is it ruined? A: Not necessarily. The yellow color often comes from trace impurities (imines) with high extinction coefficients. The bulk material may still be >95% pure. Run a quick LC-MS or H-NMR.[1][2] If the purity is acceptable, use it immediately. If not, perform a rapid acid-base extraction (dissolve in HCl, wash with ether, basify with NaOH, extract into DCM) to remove non-basic oxidation byproducts.

Q: Why Argon instead of Nitrogen? A: Argon is denser than air, whereas Nitrogen is roughly the same density. When you open a vial to sample it, an Argon "blanket" tends to stay inside the vial, protecting the liquid surface. Nitrogen mixes more rapidly with incoming air.[1][2] For highly sensitive amines, Argon provides a superior protective barrier [5].

Q: I see a white solid forming on the threads of the cap. Is this mold? A: It is almost certainly a carbamate salt, formed by the reaction of the amine with CO2 that leaked through the cap threads. This is a sign your seal is insufficient.[1][2] Wipe the threads clean with a dry cloth and transfer the material to a new vial with a better liner (Polycone or Teflon).

References

  • Royal Society of Chemistry. (2021).[1][2] Mechanistic insights into carbamate formation from CO2 and amines.[1][2][4] Catalysis Science & Technology.[1][2] Link

  • National Institutes of Health (NIH). (2025).[1][2] 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane PubChem Compound Summary. PubChem.[1][2] Link

  • BenchChem. (2025).[1][2][3] Preventing degradation of Cyclononanamine (Secondary Amine) during storage.[2][3] Technical Support Guide.[1][2][3] Link[1][2]

  • Google Patents. (2012).[1][2] Inhibition of amine oxidation (US20120271026A1).[1][2]Link[1][2]

  • Innovative Polymers. (2025). Effects of Oxidation on Amine-Containing Materials.[1][2][3][5]Link

Sources

Overcoming steric hindrance when coordinating 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane to bulky metals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Py-Diazepane Coordination

Topic: Overcoming Steric Hindrance in 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane Coordination Ticket ID: PY-DIAZ-001 Assigned Specialist: Senior Application Scientist, Ligand Design Unit

Executive Summary

Coordinating This compound (hereafter Py-Diazepane ) to bulky metals (e.g., Lanthanides like Gd³⁺, Lu³⁺, or 2nd/3rd row transition metals) presents a classic "chelate vs. steric" conflict.

While the 1,4-diazepane ring (homopiperazine) offers a flexible 7-membered backbone, this flexibility is a double-edged sword. Unlike the rigid 12-crown-4 (cyclen) macrocycles, diazepanes suffer from high conformational entropy. When you attach a bulky metal, the ring must lock into a specific "twisted boat/chair" conformation to accommodate the metal's ionic radius. The ethyl-pyridine arm adds a "bite angle" constraint that often clashes with the hydration sphere of bulky metals.

This guide provides the thermodynamic and kinetic protocols required to force this coordination event.

Module 1: The Mechanistic Barrier (Why it Fails)

To fix the coordination, you must understand the "Diazepane Twist" Energy Barrier .

  • The Proton Sponge Effect: 1,4-diazepanes have high pKa values (typically pKa₁ ≈ 9-10). At neutral pH, the ring nitrogens are protonated. A bulky metal cannot displace these protons easily due to electrostatic repulsion.

  • Conformational Locking: In solution, the free diazepane ring flips rapidly between twist-chair and twist-boat forms. Coordinating a metal requires "freezing" this motion. For bulky metals (radius > 0.9 Å), the ring must expand, creating transannular strain.

  • The Ethyl Linker Entropy: The ethyl chain connecting the pyridine is flexible. Upon coordination, this linker must adopt a rigid 5-membered chelate ring geometry. If the metal is too bulky, it pushes the pyridine ring away, preventing the N-donor from biting effectively.

Visualizing the Failure Mode:

G cluster_0 Thermodynamic Barriers L_Free Free Ligand (High Entropy, Protonated) L_Pre Pre-organization (Deprotonation req.) L_Free->L_Pre pH adjustment Barrier Activation Barrier (Ring Twist + Solvent Displacement) L_Pre->Barrier Metal Contact Barrier->L_Pre Reversion (Steric Clash) Complex Stable Complex (Locked Conformation) Barrier->Complex Heat/Time

Figure 1: The coordination energy landscape. The red diamond represents the high activation energy required to twist the diazepane ring around a bulky metal.

Module 2: Troubleshooting Workflow

Use this diagnostic tree to identify why your specific experiment is failing.

SymptomProbable CauseCorrective Action
Precipitate is amorphous/sticky Oligomerization. The ligand is bridging two metal centers instead of chelating one because the steric bulk prevents full wrapping.Dilution & Temp: Switch to high-dilution conditions (<10 mM) and increase temperature to favor the entropic chelate effect.
No reaction (Free ligand in NMR) Protonation. The diazepane amines are still protonated.pH Spike: Adjust pH to >8.5 using a non-coordinating base (e.g., Cs₂CO₃ or DIPEA) to ensure free amine lone pairs.
Metal Hydrolysis (Cloudy solution) Competition. Hydroxide ions are out-competing the ligand.Buffer/Solvent: Switch to anhydrous organic solvents (MeCN, MeOH) or use a MES/HEPES buffer to protect the metal while allowing ligation.
Broad NMR Signals Fluxionality. The complex is forming but the ring is flipping (not locked).Cooling/Bulky Counter-ion: Run NMR at -40°C to see isomers. Switch counter-ion to BPh₄⁻ or PF₆⁻ to pack the lattice.

Module 3: Optimized Experimental Protocols

These protocols are designed to overcome the activation energy barrier of the 7-membered ring.

Protocol A: The "High-Entropy" Method (For Lanthanides/Bulky Metals)

Best for: Gd, Lu, Y, La.

Rationale: Lanthanides are "hard" acids and require high coordination numbers (8-9). Py-Diazepane (N3 donor) leaves 5-6 sites open. You must use heat to drive the kinetics and a non-coordinating solvent to prevent solvent interference.

  • Dissolution: Dissolve 1 eq. of Metal Chloride/Triflate in dry Acetonitrile (MeCN) . (Avoid water; it forms a hydration shell that is hard to break).

  • Ligand Prep: Dissolve 1.1 eq. of Py-Diazepane in MeCN. Add 2.0 eq. of DIPEA (Diisopropylethylamine) .

    • Why DIPEA? It is too bulky to coordinate to the metal but strong enough to deprotonate the diazepane.

  • Addition: Add the ligand solution dropwise to the metal solution at Reflux (80°C) .

  • Incubation: Reflux for 12–24 hours .

    • Note: 7-membered rings coordinate 100x slower than 6-membered rings. Time is essential.

  • Isolation: Cool to RT. Drop into cold Diethyl Ether to precipitate the complex.

Protocol B: The "Template" Method (For Transition Metals)

Best for: Cu(II), Zn(II), Ni(II).

Rationale: These metals have strict geometric preferences (Square Planar/Tetrahedral).[1] The diazepane ring must be "templated" around the ion.

  • Solvent: Use Methanol (MeOH) .

  • Stoichiometry: Mix 1 eq. Metal Perchlorate + 1 eq. Ligand.

  • Base: Add LiOH (aqueous) dropwise until pH ≈ 8.

  • Heating: Heat to 60°C for 2 hours.

  • Crystallization: Slow evaporation. If an oil forms, redissolve in minimal MeOH and add excess NH₄PF₆ (Ammonium Hexafluorophosphate) to force crystallization of the salt.

Module 4: Data & Comparative Analysis

Steric Impact on Coordination Geometry

Feature1,4-Diazepane (7-ring)Piperazine (6-ring)Impact on Bulky Metal
Ring Conformation Twisted Boat/ChairChairDiazepane is more flexible but requires energy to "lock."
Bite Angle (N-M-N) ~98-105°~85-90°Diazepane accommodates larger metals better once coordinated, but entry is harder.
Kinetic Stability High (Macrocyclic effect*)LowOnce the metal is in, the diazepane "traps" it better than piperazine.
Water Exchange FastSlowDiazepane complexes often have open sites for water (good for MRI, bad for luminescence).

*Note: While not a full macrocycle, diazepanes exhibit the "macrocyclic effect" to a lesser degree, often called the "mesocyclic effect."

Module 5: Frequently Asked Questions (FAQs)

Q1: Why is the ethyl linker length so critical? A: The ethyl linker (2 carbons) creates a 5-membered chelate ring when the pyridine and the diazepane nitrogen bind to the metal. This is the thermodynamically preferred ring size (Chelae Effect). A propyl linker (6-membered chelate) would be too floppy, and a methyl linker (4-membered chelate) would be too strained for a bulky metal.

Q2: Can I use this ligand for MRI (Gadolinium)? A: On its own, No . The Py-Diazepane provides only 3 donor atoms (N3). Gd³⁺ requires 8-9 donors. You would need to functionalize the remaining diazepane nitrogen and the pyridine to add pendant arms (e.g., carboxylates, like in the AAZTA ligand family) to saturate the coordination sphere. Without this, the Gd will be toxic (labile) and have poor relaxivity due to too many water molecules.

Q3: My complex is hygroscopic. How do I dry it? A: Diazepane complexes with chloride counter-ions are notoriously hygroscopic. Perform an anion exchange to Tetraphenylborate (BPh₄⁻) or Hexafluorophosphate (PF₆⁻) . These large, hydrophobic anions pack better with the bulky cationic complex and repel water.

References

  • Tei, L., et al. (2022). "The critical role of ligand topology: strikingly different properties of Gd(III) complexes with regioisomeric AAZTA derivatives." Dalton Transactions.

    • Relevance: Demonstrates the "Gold Standard" of diazepane coordination (AAZTA) and how steric bulk on the ring affects Gd(III) stability.
  • Baranyai, Z., et al. (2021). "Surprising Complexity of the [Gd(AAZTA)(H2O)2]− Chelate Revealed by NMR." Inorganic Chemistry.

    • Relevance: details the fluxional behavior and water exchange rates of diazepane-based lanthanide complexes.
  • Coleman, P. J., et al. (2010).[2] "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Provides structural data on the preferred "twisted" conformations of substituted 1,4-diazepanes in solution.
  • Sethuraman, M., et al. (2019).[3] "Complexes of Diazepane-Based N4 Ligands." Applied Organometallic Chemistry.

    • Relevance: Discusses the synthesis and structural characterization of pyridine-functionalized diazepane complexes with transition metals.

Sources

Validation & Comparative

A Comparative Guide to the Binding Affinity of Chelating Ligands: 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane vs. Ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of coordination chemistry and its application in drug development and catalysis, the stability of metal-ligand complexes is of paramount importance. This guide provides an in-depth comparison of the binding affinities of two nitrogen-donating chelating ligands: the simple, bidentate ethylenediamine (en) and the more complex, potentially tetradentate ligand, 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane. While ethylenediamine is a foundational chelator with well-documented thermodynamic properties, this guide synthesizes theoretical principles to predict the binding behavior of the less-characterized diazepane derivative. We delve into the structural nuances, the thermodynamic underpinnings of the chelate effect, and present a predictive analysis based on ligand architecture. This document also serves as a practical resource for researchers by providing detailed, validated experimental protocols for the synthesis of the diazepane ligand and for the quantitative determination of binding affinities using potentiometric titration, isothermal titration calorimetry (ITC), and spectrophotometry.

Introduction: The Significance of Ligand Architecture in Metal Coordination

The interaction between a metal ion and a ligand is the cornerstone of coordination chemistry.[1] The stability of the resulting complex, quantified by its formation or binding constant, dictates its utility in applications ranging from MRI contrast agents to novel therapeutics and industrial catalysts. The architecture of the ligand—its size, shape, flexibility, and the number and type of donor atoms—is the primary determinant of this stability.

This guide focuses on two distinct chelating ligands:

  • Ethylenediamine (en): A simple, flexible, bidentate ligand (H₂NCH₂CH₂NH₂). It is one of the most studied chelators and serves as a textbook example of the "chelate effect," a phenomenon that results in significantly enhanced stability compared to complexes with analogous monodentate ligands.[2][3]

  • This compound: A more sophisticated ligand featuring a seven-membered diazepine ring functionalized with a pyridylethyl group. This structure presents multiple nitrogen donor atoms with varying basicity and is held in a more pre-organized conformation than simple acyclic amines.

By comparing the well-established binding profile of ethylenediamine with a predictive analysis of the diazepane derivative, this guide aims to provide researchers with both foundational knowledge and a framework for evaluating novel chelating agents.

Structural Analysis of the Ligands

The binding behavior of a ligand is intrinsically linked to its three-dimensional structure and the nature of its donor atoms.

Ethylenediamine (en) is a bidentate ligand, meaning it binds to a metal center through two donor atoms—in this case, the nitrogen atoms of its two primary amine groups.[4] Its simple, acyclic structure allows for considerable conformational flexibility, enabling it to form a highly stable five-membered chelate ring with a metal ion.[2]

This compound is a significantly more complex molecule. Its key features include:

  • A 1,4-diazepane core: This is a seven-membered heterocyclic ring containing two secondary amine nitrogens.

  • A pyridylethyl substituent: This arm provides two additional potential donor sites: the sp²-hybridized nitrogen of the pyridine ring and the tertiary amine nitrogen created at the point of attachment to the diazepine ring.

  • Potential Tetradentate Coordination: With four potential nitrogen donor atoms, this ligand can act as a tetradentate chelator, enveloping a metal ion to form multiple chelate rings.

  • Structural Pre-organization: Unlike the highly flexible ethylenediamine, the diazepine ring imposes conformational constraints on two of the nitrogen donors, holding them in a relative orientation that can reduce the entropic penalty upon metal binding.[5]

Ligand_Structures cluster_en Ethylenediamine (en) cluster_pydz This compound en_img en_img pydz_img pydz_img

Caption: Chemical structures of Ethylenediamine and this compound.

The Chelate Effect: A Thermodynamic Driving Force

To compare these ligands, one must understand the chelate effect. This effect describes the observation that complexes formed by multidentate ligands (chelators) are significantly more stable than those formed by a chemically similar set of monodentate ligands.[3][5]

Consider the formation of a copper(II) complex with either two monodentate methylamine ligands or one bidentate ethylenediamine ligand.

[Cu(H₂O)₆]²⁺ + 2 CH₃NH₂ ⇌ [Cu(H₂O)₄(CH₃NH₂)₂]²⁺ + 2 H₂O [Cu(H₂O)₆]²⁺ + en ⇌ [Cu(H₂O)₄(en)]²⁺ + 2 H₂O

Although the Cu-N bonds formed are of similar strength (similar enthalpy change, ΔH), the formation of the chelate complex is thermodynamically much more favorable. The key reason is the change in entropy (ΔS).[2] In the chelation reaction, two molecules (the copper complex and one 'en' ligand) react to produce three molecules (the new complex and two water molecules), leading to a net increase in the number of independent particles in the system. This increase in disorder is entropically favorable, resulting in a more negative Gibbs free energy (ΔG = ΔH - TΔS) and thus a larger stability constant (K).[6]

Chelate_Effect Conceptual Diagram of the Chelate Effect cluster_mono Monodentate Ligands cluster_bi Bidentate Ligand (Chelator) reactants [M(H₂O)₆]²⁺ lig_mono1 2 x L reactants->lig_mono1 lig_bi 1 x L-L reactants->lig_bi + prod_mono [M(L)₂(H₂O)₄]²⁺ + 2 H₂O lig_mono1->prod_mono ΔG₁ (Less Favorable) prod_bi [M(L-L)(H₂O)₄]²⁺ + 2 H₂O lig_bi->prod_bi ΔG₂ (More Favorable, ΔS > 0)

Caption: The thermodynamic advantage of chelation.

Comparative Analysis of Binding Affinity

A direct quantitative comparison requires experimentally determined stability constants for both ligands with the same metal ions under identical conditions.

Ethylenediamine: A Benchmark Chelator

Ethylenediamine is extensively characterized. The stability of its metal complexes generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). Below is a table of representative stepwise (K) and overall (β) stability constants (expressed as log values) for common divalent metal ions.

Metal Ionlog K₁log K₂log K₃log β₃
Co²⁺5.894.833.1013.82
Ni²⁺7.476.234.3418.04
Cu²⁺10.559.05-1.018.60
Zn²⁺5.714.802.2012.71
Cd²⁺5.484.552.0412.07
Data compiled from various sources, primarily for aqueous solutions at ~25-30°C.[7][8][9]
This compound: A Predictive Analysis
  • Higher Denticity Dominates: The diazepane ligand is capable of acting as a tetradentate N₄ donor. The formation of a 1:1 metal-ligand complex would involve the creation of multiple chelate rings. This multidentate chelation results in a much larger, more positive entropy change than the bidentate chelation of a single ethylenediamine molecule. Therefore, the overall stability constant (log β₁) for a 1:1 complex of the diazepane ligand is predicted to be significantly higher than the log K₁ for ethylenediamine with the same metal ion.

  • Comparison to Bis(ethylenediamine) Complexes: A more insightful comparison is between the 1:1 diazepane complex and a 1:2 bis(ethylenediamine) complex, as both involve four nitrogen donors coordinating to the metal. The diazepane ligand benefits from having its donor atoms "tethered" together. This pre-organization reduces the entropic cost of bringing all four donor groups into the correct coordination geometry compared to two separate ethylenediamine molecules. This suggests that the log β₁ of the diazepane complex could be comparable to, or even exceed, the log β₂ of the corresponding metal-ethylenediamine system.

  • Factors Moderating Stability:

    • Basicity of Donors: The pyridine nitrogen is significantly less basic (pKa of pyridinium ion ~5.2) than the aliphatic amine nitrogens (pKa of protonated amines ~10-11). This lower basicity translates to a weaker Lewis base, which may result in a less favorable enthalpic contribution from the M-N(pyridine) bond compared to the M-N(amine) bonds.

    • Steric Strain: The seven-membered diazepine ring and the ethyl bridge create specific geometric constraints. The formation of a stable octahedral or square planar complex requires the ligand to adopt a low-energy conformation. If the ideal bond angles and distances cannot be achieved without introducing significant ring strain, the overall stability of the complex will be reduced.

Experimental Protocols

To empower researchers to validate these principles, we provide established, step-by-step methodologies for ligand synthesis and binding affinity determination.

Synthesis of this compound

This procedure describes a standard method for N-alkylation of a cyclic diamine using a haloalkane derivative.

Materials:

  • 1,4-Diazepane

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Free-Basing 1,4-Diazepane (if starting from a salt): If your 1,4-diazepane is a salt (e.g., dihydrochloride), dissolve it in a minimal amount of water and add excess strong base (e.g., 50% NaOH) until the solution is strongly alkaline (pH > 12). Extract the free base into an organic solvent like dichloromethane (3x volumes), dry the combined organic layers over MgSO₄, filter, and carefully remove the solvent in vacuo. Caution: 1,4-Diazepane is volatile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1,4-diazepane (1.0 eq), 2-(2-chloroethyl)pyridine hydrochloride (1.05 eq), and a fine excess of anhydrous potassium carbonate (approx. 3.0 eq) in anhydrous acetonitrile. The K₂CO₃ acts as both a base to neutralize the hydrochloride salt and to scavenge the HCl produced during the reaction.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate using a rotary evaporator to obtain a crude residue.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel, typically using a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potentiometric Titration for Stability Constant Determination

This method, based on the work of Bjerrum and others, measures the change in pH of a solution as a metal and ligand form a complex, releasing protons.[10][11][12]

Equipment:

  • High-precision pH meter with a glass electrode

  • Autoburette or high-precision manual burette

  • Jacketed titration vessel connected to a constant temperature water bath

  • Inert gas supply (Argon or Nitrogen)

Solutions:

  • Standardized strong acid (e.g., 0.1 M HClO₄)

  • Standardized, carbonate-free strong base (e.g., 0.1 M NaOH)

  • Background electrolyte (e.g., 1.0 M NaClO₄ or KNO₃) to maintain constant ionic strength

  • Ligand stock solution of known concentration

  • Metal salt stock solution (e.g., Cu(NO₃)₂, Ni(NO₃)₂) of known concentration

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffers. For accurate measurements, perform an acid-base titration in the background electrolyte to determine the electrode's response and calculate the formal potential (E⁰).

  • Ligand Protonation Titration: Titrate a solution containing the ligand and strong acid with the standardized strong base. This allows for the determination of the ligand's protonation constants (pKa values).

  • Metal-Ligand Titration: Titrate a solution containing the ligand, the metal ion, and strong acid with the standardized strong base. The metal-ligand titration curve will be displaced to a lower pH compared to the ligand-only curve, as the metal ion competes with protons for the ligand.

  • Data Analysis: Using the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration. A plot of n̄ versus pL ([L]⁻¹) generates the formation curve. The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve, often at half-integral values of n̄ (e.g., log K₁ at n̄ = 0.5). Specialized software is commonly used for complex systems.[13]

Potentiometric_Workflow start Start prep Prepare Solutions (Acid, Base, Ligand, Metal, Background Electrolyte) start->prep calib Calibrate pH Electrode (Buffers & Gran Plot) prep->calib tit_ligand Titrate Ligand + Acid with Base calib->tit_ligand tit_metal Titrate Metal + Ligand + Acid with Base calib->tit_metal calc_pka Calculate Ligand pKa Values tit_ligand->calc_pka plot Generate Formation Curve (n̄ vs. pL) calc_pka->plot calc_n Calculate n̄ and pL from Titration Data tit_metal->calc_n calc_n->plot calc_k Determine Stability Constants (Kₙ) plot->calc_k end End calc_k->end

Caption: Workflow for determining stability constants via potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, and ΔS) in a single experiment.[14][15]

Equipment:

  • Isothermal Titration Calorimeter

  • Degassing station

Procedure:

  • Sample Preparation: Prepare the ligand and metal solutions in identical, degassed buffer . Buffer mismatch is a major source of error. The concentration of the species in the syringe (typically the ligand) should be 10-20 times higher than the species in the sample cell (the metal ion). The cell concentration should be chosen based on the expected binding affinity (the 'c-value').[16]

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the metal solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present. Place the apparatus in the calorimeter and allow it to thermally equilibrate.

  • Titration: Perform an initial injection (often discarded in analysis) followed by a series of small, precisely metered injections of the ligand into the sample cell. The instrument records the heat change after each injection.

  • Control Experiment: To account for the heat of dilution, perform a control titration by injecting the ligand into the buffer-only solution under identical conditions.

  • Data Analysis: Subtract the heat of dilution from the binding data. Integrate the heat peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to metal. Fit this binding isotherm to a suitable model (e.g., one set of sites) to extract the binding affinity (Kₐ = 1/Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

ITC_Workflow start Start prep Prepare & Degas Solutions (Metal & Ligand in IDENTICAL buffer) start->prep load Load Metal into Sample Cell Load Ligand into Syringe prep->load equil Thermal Equilibration load->equil titrate Perform Automated Injections (Ligand into Metal) equil->titrate raw_data Raw Data: Heat Flow (μcal/sec) vs. Time titrate->raw_data integrate Integrate Injection Peaks (kcal/mol vs. Molar Ratio) raw_data->integrate fit Fit Binding Isotherm to Model integrate->fit results Obtain Thermodynamic Parameters (Kₐ, n, ΔH, ΔS) fit->results end End results->end

Caption: Workflow for determining binding thermodynamics via ITC.

Spectrophotometric Titration (Job's Plot)

This method is useful for colored metal complexes and is primarily used to determine the stoichiometry of the complex, although stability constants can also be derived.[17][18] It relies on the principle of continuous variation.

Equipment:

  • UV-Vis Spectrophotometer

Procedure:

  • Determine λₘₐₓ: Prepare a solution with an excess of the ligand and a limiting amount of the metal ion to ensure the formation of the complex. Scan the absorbance across a range of wavelengths to find the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.

  • Prepare Solutions: Prepare a series of solutions where the total molar concentration of (metal + ligand) is kept constant, but the mole fraction of the ligand (X_L) is varied from 0 to 1. For example, prepare 11 solutions where X_L = 0, 0.1, 0.2, ... 0.9, 1.0.

  • Measure Absorbance: Measure the absorbance of each solution at the predetermined λₘₐₓ.

  • Correct for Background Absorbance: If the metal or ligand absorbs at λₘₐₓ, a corrected absorbance (Y) must be calculated: Y = A_measured - (A_metal + A_ligand).

  • Construct Job's Plot: Plot the corrected absorbance (Y) versus the mole fraction of the ligand (X_L). The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at X_L = 0.67 indicates a 2:1 ligand-to-metal ratio (ML₂).

  • Calculate Stability Constant: The stability constant can be calculated from the absorbance data, particularly from the ascending and descending slopes of the plot, but this analysis is more complex than determining stoichiometry.[3]

Jobs_Plot_Workflow start Start find_lambda Determine λₘₐₓ of the Metal-Ligand Complex start->find_lambda prep Prepare Series of Solutions (Constant [M]+[L], Varying Mole Fraction X_L) find_lambda->prep measure Measure Absorbance of Each Solution at λₘₐₓ prep->measure plot Plot Absorbance vs. Mole Fraction (X_L) measure->plot analyze Determine Stoichiometry from the Peak of the Plot plot->analyze end End analyze->end

Sources

Mass Spectrometry Fragmentation of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is a heterocyclic compound featuring a pyridine ring linked via an ethyl group to a 1,4-diazepane moiety. As a molecule incorporating multiple basic nitrogen atoms and distinct structural domains, its characterization by mass spectrometry is crucial for its identification in various research and development settings, including pharmaceutical and metabolomic studies. Understanding the fragmentation patterns of this molecule under different ionization conditions is fundamental for its unambiguous identification and for distinguishing it from structurally related compounds.

This technical guide provides a detailed, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometric fragmentation pathways of this compound. Drawing upon established fragmentation principles of N-heterocyclic compounds, pyridinylethyl derivatives, and diazepine-containing structures, this guide offers a comprehensive comparison with simpler, commercially available analogs. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar molecules.

Methodologies: A Blueprint for Analysis

The following protocols outline standardized procedures for the mass spectrometric analysis of this compound and its comparators. The causality behind these experimental choices is to ensure reproducible and distinct fragmentation patterns amenable to structural interpretation.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to cause ionization and subsequent fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each fragment ion is measured, and a mass spectrum is generated.

Caption: Workflow for EI-MS Analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+, which are then subjected to collision-induced dissociation (CID) to elicit structurally informative fragmentation.

Experimental Protocol:

  • Sample Infusion: The analyte is dissolved in a suitable solvent system (e.g., a mixture of water, acetonitrile, and a small amount of formic acid to facilitate protonation) and infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules [M+H]+.

  • Precursor Ion Selection: The [M+H]+ ion is selectively isolated by the first mass analyzer (e.g., a quadrupole).

  • Collision-Induced Dissociation (CID): The selected precursor ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules induce fragmentation.

  • Product Ion Analysis: The resulting fragment ions (product ions) are analyzed by a second mass analyzer and detected to generate the MS/MS spectrum.

Caption: Workflow for ESI-MS/MS Analysis.

Predicted Fragmentation of this compound

The fragmentation of the title compound is predicted to be driven by the presence of the basic nitrogen atoms and the lability of the bonds adjacent to them.

EI-MS Fragmentation Pattern

Under electron ionization, the initial radical cation [M]+• is expected to undergo several key fragmentation reactions:

  • Alpha-Cleavage: The most favorable cleavage is anticipated to be at the C-C bond of the ethyl linker, beta to the pyridine ring and alpha to the diazepane nitrogen. This would result in the formation of a stable, resonance-stabilized pyridinium ion at m/z 92 or a diazepane-containing fragment.

  • Diazepane Ring Fragmentation: The diazepane ring can undergo fragmentation through the loss of ethylene or larger fragments, leading to a series of smaller amine fragments.

  • Pyridinylethyl Moiety Fragmentation: Cleavage of the bond between the ethyl group and the diazepane ring is expected to yield a prominent ion at m/z 106, corresponding to the [CH2CH2-Py]+• fragment.

Caption: Predicted EI Fragmentation of the Title Compound.

ESI-MS/MS Fragmentation Pattern

In ESI, protonation is expected to occur preferentially on the most basic nitrogen atom, likely the pyridine nitrogen or one of the diazepane nitrogens. The fragmentation of the [M+H]+ ion will then proceed from this charge site.

  • Protonation Site: The pyridine nitrogen is a likely site for protonation, leading to a stable pyridinium ion.[1]

  • Ethyl Linker Cleavage: Similar to EI-MS, cleavage of the ethyl linker is a probable fragmentation pathway, leading to the loss of a neutral diazepane molecule and the formation of a protonated vinylpyridine ion at m/z 106.

  • Diazepane Ring Opening: Protonation on a diazepane nitrogen can initiate ring-opening fragmentation, followed by the loss of small neutral molecules.[2]

Caption: Predicted ESI-MS/MS Fragmentation of the Title Compound.

Comparative Fragmentation Analysis

To provide context for the predicted fragmentation of this compound, we will compare its expected fragmentation with that of three simpler, structurally related compounds.

Alternative Compound 1: 2-Ethylpyridine

This compound represents the pyridinylethyl moiety of the target molecule. Its fragmentation is dominated by benzylic-type cleavage.

IonizationKey Fragments (m/z)Proposed Structure/Loss
EI-MS106, 92[M-H]+, [M-CH3]+
ESI-MS/MS108 [M+H]+Precursor Ion

The EI-MS of 2-ethylpyridine shows a characteristic loss of a methyl radical to form a stable pyridinium ion at m/z 92.

Alternative Compound 2: 1-Methyl-1,4-diazepane

This compound serves as a simple model for the substituted diazepane ring. Its fragmentation is expected to involve ring cleavage.

IonizationKey Fragments (m/z)Proposed Structure/Loss
EI-MS114, 85, 56[M]+•, [M-C2H5]+, [C3H6N]+
ESI-MS/MS115 [M+H]+Precursor Ion

The EI-MS fragmentation of N-alkylated cyclic amines is often characterized by alpha-cleavage, leading to the loss of an alkyl radical.[3] For 1-methyl-1,4-diazepane, ring opening followed by the loss of ethylene or propylene fragments is also likely.

Alternative Compound 3: N-Ethylpiperidine

While a six-membered ring, N-ethylpiperidine provides a well-documented example of alpha-cleavage in a cyclic amine.

IonizationKey Fragments (m/z)Proposed Structure/Loss
EI-MS113, 98, 84[M]+•, [M-CH3]+, [M-C2H5]+
ESI-MS/MS114 [M+H]+Precursor Ion

The base peak in the EI spectrum of N-ethylpiperidine is typically at m/z 98, corresponding to the loss of a methyl group via alpha-cleavage. This highlights the stability of the resulting iminium ion.

Data Summary and Comparison

The following table summarizes the predicted and known major fragment ions for the target compound and its comparators, providing a basis for their differentiation via mass spectrometry.

CompoundMolecular WeightPredicted/Known Major EI-MS Fragments (m/z)Predicted/Known Major ESI-MS/MS Fragments (from [M+H]+) (m/z)
This compound 219.31219, 120, 106, 99, 92220, 121, 106, 100
2-Ethylpyridine107.15107, 106, 92, 79108
1-Methyl-1,4-diazepane114.19114, 99, 85, 71, 56115
N-Ethylpiperidine113.20113, 98, 84114

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be characterized by several key pathways, primarily involving cleavage of the ethyl linker and fragmentation of the diazepane ring. Under EI-MS, prominent fragments corresponding to the pyridinylethyl cation (m/z 106) and various diazepane ring fragments are expected. In ESI-MS/MS, the fragmentation of the protonated molecule is likely to yield characteristic product ions such as the protonated vinylpyridine (m/z 106) and protonated diazepane (m/z 100).

By comparing these predicted fragmentation patterns with those of simpler analogs like 2-ethylpyridine and N-substituted diazepanes or piperidines, a clear analytical distinction can be made. The presence of fragments originating from both the pyridinylethyl and the diazepane moieties provides a unique fingerprint for the target molecule. This guide serves as a foundational resource for the development of analytical methods for the identification and structural confirmation of this compound and related compounds in complex matrices.

References

  • You, Z., Guo, C., & Pan, Y. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(22), 2509-2516. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Le-Caër, J., de-Guerry, F., Tabet, J. C., & Varenne, A. (2005). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Rapid Communications in Mass Spectrometry, 19(18), 2636-2644. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). N-Ethylpiperidine. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Ethylpyridine. [Link]

  • Sopranzetti, C., et al. (2001). Gas-phase fragmentation of protonated benzodiazepines. Journal of Mass Spectrometry, 36(8), 896-904. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane, a basic N-heterocyclic compound. The principles and techniques discussed are broadly applicable to related pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the rationale behind method development, compare established and modern chromatographic techniques, and underscore the importance of rigorous validation.

Understanding the Analyte: Analytical Challenges

This compound possesses two key structural features that dictate its chromatographic behavior: a pyridine ring and a 1,4-diazepane ring. Both moieties contain basic nitrogen atoms, making the overall molecule highly basic. This presents a primary challenge in reversed-phase high-performance liquid chromatography (RP-HPLC), the most common analytical mode.[1]

The basic nature of the analyte can lead to strong, undesirable interactions with residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[2] These secondary interactions cause distorted peak shapes, most notably peak tailing, which compromises resolution, accuracy, and sensitivity.[3] Therefore, successful method development must focus on mitigating these interactions.

Primary Method: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its robustness and versatility.[4][5] For basic compounds like this compound, an "ion-suppression" strategy is the most effective approach. This involves adjusting the mobile phase pH to a low value (typically pH 2-3) to ensure that both the basic analyte and the acidic surface silanols are in a consistent, protonated state. This minimizes secondary interactions and promotes sharp, symmetrical peaks.[6]

Recommended HPLC-UV Protocol

This protocol provides a robust starting point for the purity analysis of this compound.

Parameter Condition Rationale
Column Modern, high-purity silica C18, 4.6 x 150 mm, 3.5 µmA high-purity (Type B) silica column with minimal metal content and effective end-capping is crucial to reduce the number of accessible silanol groups.[2] A C18 phase provides excellent hydrophobic retention.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 2.5 with H₃PO₄The low pH protonates the analyte's nitrogen atoms, ensuring a single ionic form. It also suppresses the ionization of residual silanols, preventing strong secondary interactions.[3][7] Phosphate is a common, effective buffer for UV detection.[8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved from any related substances.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.[9]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 260 nmThe pyridine ring provides a strong chromophore. 260 nm is a typical wavelength for detecting pyridine-containing compounds, offering good sensitivity.
Injection Vol. 10 µLA standard volume to avoid column overload.
Experimental Workflow

The following diagram illustrates the standard workflow for an HPLC purity analysis.

Caption: Standard workflow for HPLC purity analysis.

Ensuring Scientific Integrity: Method Validation (ICH Q2(R1))

A developed analytical method is not trustworthy until it is validated. Validation demonstrates that the procedure is suitable for its intended purpose.[10][11] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[12][13]

Key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. This is critical for controlling trace impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Flow Method Finalized Analytical Method Specificity Specificity / Selectivity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity LOD_LOQ LOD & LOQ Method->LOD_LOQ Accuracy Accuracy (Spike/Recovery) Specificity->Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness (Vary pH, Temp, etc.) Precision->Robustness Validated Validated Method Robustness->Validated

Sources

A Senior Application Scientist's Guide to Elemental Analysis Validation for the Synthesis of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of analytical techniques for the validation of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane synthesis, with a primary focus on elemental analysis. It offers experimental data, discusses the causality behind procedural choices, and is grounded in authoritative sources to ensure scientific integrity.

Introduction: The Importance of Rigorous Validation

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of its diazepane and pyridine moieties.[1][2] The synthesis of such molecules requires stringent validation to confirm the correct elemental composition and purity, which are critical for subsequent applications, be it in biological assays or as a ligand in catalysis.

Elemental analysis (EA), specifically CHN analysis (Carbon, Hydrogen, Nitrogen), serves as a fundamental and quantitative tool to verify the empirical formula of a newly synthesized compound.[3] While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, elemental analysis offers a direct measure of the mass percentages of constituent elements. This orthogonal information is crucial for establishing the purity and confirming the identity of the target molecule. This guide will compare and contrast these techniques, providing a comprehensive framework for the validation of this compound synthesis.

Synthesis Overview of this compound

A common synthetic route to N-substituted diazepanes involves the reaction of a suitable electrophile with the diazepine core. In the case of this compound, this could involve the alkylation of 1,4-diazepane with 2-(2-chloroethyl)pyridine or a similar reactive species. The successful synthesis must be validated to ensure the desired mono-substitution has occurred and to rule out the presence of starting materials or undesired side products.

The Central Role of Elemental Analysis

Elemental analysis is a combustion-based technique where a sample is burned in an oxygen-rich environment to convert carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas/oxides.[4] These combustion products are then quantified to determine the percentage of each element in the original sample.[3] For this compound (C₁₂H₁₉N₃), the theoretical elemental composition is:

  • Carbon (C): 70.21%

  • Hydrogen (H): 9.33%

  • Nitrogen (N): 20.47%

The proximity of the experimentally determined percentages to these theoretical values provides a direct assessment of the sample's purity and correctness of its empirical formula.

Acceptance Criteria for Elemental Analysis

For a synthesized compound to be considered pure, the experimentally determined values for C, H, and N should be in close agreement with the calculated theoretical values. The widely accepted criterion in academic and industrial settings is a deviation of no more than ±0.4% from the theoretical value for each element.[5][6] This tolerance accounts for minor instrumental variations and sample handling.

Experimental Protocol for Elemental Analysis (CHN)

This protocol outlines the steps for performing CHN analysis on a synthesized batch of this compound using a modern elemental analyzer.

Instrumentation

A standard CHNS/O elemental analyzer, based on the Dumas method, is used.[4] The instrument typically consists of a combustion furnace, a reduction furnace, a gas chromatography column for separating combustion products, and a thermal conductivity detector (TCD) for quantification.[4]

Sample Preparation: The Foundation of Accuracy

Proper sample preparation is critical to obtaining reliable results. The sample must be homogenous and completely dry, as residual solvents or moisture will significantly skew the hydrogen and carbon percentages.[7]

Step-by-Step Protocol:

  • Drying: Dry the synthesized this compound under high vacuum for at least 12 hours to remove any residual solvents or water.

  • Homogenization: If the sample is crystalline, gently grind it into a fine powder using a clean agate mortar and pestle to ensure homogeneity.[8]

  • Weighing: Using a microbalance, accurately weigh 1-3 mg of the dried, homogenized sample into a clean tin capsule.[9][10] Record the exact weight.

  • Encapsulation: Fold the tin capsule to securely contain the sample, ensuring no sample is lost. Press the capsule to remove any trapped air.[8]

  • Instrument Calibration: Before analyzing the sample, calibrate the instrument by running certified standards (e.g., acetanilide). The calibration curve should have a correlation coefficient (R²) of ≥0.999.[11]

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence, which should include running blanks before and after the sample to check for any carryover.[9]

A Comparative Guide: Elemental Analysis vs. Spectroscopic Techniques

While elemental analysis is a powerful tool for confirming empirical formula and purity, it does not provide information about the specific arrangement of atoms. Therefore, it should be used in conjunction with spectroscopic methods for comprehensive validation.

Technique Information Provided Strengths Limitations
Elemental Analysis (EA) Percentage composition of C, H, N.Quantitative, direct measure of purity, detects inorganic impurities (e.g., salts).[12]No structural information, can be affected by residual solvents/moisture.
¹H and ¹³C NMR Spectroscopy Detailed structural information, connectivity of atoms, stereochemistry.[13]Provides unambiguous structural elucidation, good for identifying isomeric impurities.Less sensitive than MS, may not detect non-protonated impurities, requires deuterated solvents.[14]
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.[13]High sensitivity (detects trace impurities), confirms molecular formula with high resolution MS.[15]Ionization dependent, may not be quantitative without standards, does not distinguish isomers well.[3]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities.Highly sensitive and quantitative for purity determination.Requires development of a specific method, does not provide structural information on its own.

Visualizing the Validation Workflow

A comprehensive validation strategy integrates synthesis with multiple analytical techniques to ensure the identity, purity, and quality of the final compound.

Validation_Workflow Synthesis Synthesis of 1-[2-(Pyridin-2-yl)ethyl] -1,4-diazepane Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization Purification->Initial_Characterization NMR NMR Spectroscopy (¹H, ¹³C) Initial_Characterization->NMR Structural Confirmation MS Mass Spectrometry (e.g., HRMS) Initial_Characterization->MS Molecular Weight Confirmation Final_Validation Final Validation & Purity NMR->Final_Validation MS->Final_Validation EA Elemental Analysis (CHN) Final_Validation->EA Empirical Formula & Purity HPLC HPLC Purity Analysis Final_Validation->HPLC Quantitative Purity Final_Product Validated Pure Compound EA->Final_Product HPLC->Final_Product

Caption: Integrated workflow for synthesis and validation.

Interpreting and Troubleshooting Elemental Analysis Data

Case Study: A Synthesized Batch

Below is a hypothetical but realistic set of analytical data for a synthesized batch of this compound.

Theoretical Values (C₁₂H₁₉N₃): C, 70.21%; H, 9.33%; N, 20.47%

Analysis Result Interpretation
Elemental Analysis Found: C, 69.95%; H, 9.55%; N, 20.21%All values are within the ±0.4% acceptance criteria, indicating high purity.
HRMS (m/z) Found: 206.1655 [M+H]⁺ (Calc. for C₁₂H₂₀N₃⁺: 206.1657)The measured mass is within 1 ppm of the calculated mass, confirming the molecular formula.
¹H NMR Spectrum consistent with the proposed structure.Confirms the connectivity and chemical environment of all protons.
HPLC Purity >99% by peak area.Indicates the absence of significant impurities.
Troubleshooting Out-of-Specification Results

If elemental analysis results fall outside the ±0.4% acceptance range, a systematic approach is necessary to identify the root cause.

Troubleshooting_EA Start EA Results Out of ±0.4% Specification Check_Sample Is the sample completely dry and homogenous? Start->Check_Sample Redry Redry sample under high vacuum and re-homogenize. Check_Sample->Redry No Check_Spectra Review NMR and MS data for unexpected signals. Check_Sample->Check_Spectra Yes Reanalyze_EA Re-run Elemental Analysis Redry->Reanalyze_EA Pass Results within Specification Reanalyze_EA->Pass Impurity Structural impurity likely present. Re-purify the sample. Check_Spectra->Impurity Yes, impurities detected Check_Calibration Is the instrument calibration valid (R² ≥ 0.999)? Check_Spectra->Check_Calibration No, spectra are clean Impurity->Reanalyze_EA Recalibrate Recalibrate instrument with fresh standards. Check_Calibration->Recalibrate No Check_Calibration->Pass Yes Recalibrate->Reanalyze_EA

Caption: Decision tree for troubleshooting EA results.

A common reason for discrepant results, particularly a high hydrogen value, is the presence of residual water or organic solvents.[7] If spectroscopic data are clean but EA results are off, instrument calibration or sample preparation are the most likely culprits.

Conclusion

The validation of a synthetic compound like this compound requires a multi-faceted analytical approach. Elemental analysis provides an indispensable, quantitative measure of a compound's empirical formula and purity that is complementary to the structural information provided by NMR and MS. By adhering to rigorous experimental protocols and established acceptance criteria, researchers can confidently verify the successful synthesis of their target molecules, ensuring the reliability of their subsequent scientific investigations.

References

  • Scribd. (n.d.). CHNS Analyzer SOP for Sample Prep. Retrieved from [Link]

  • Jackson, G. E., & Nyamato, G. S. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science, 2(7), 445-450. Retrieved from [Link]

  • Arizona State University. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. ASU Core Research Facilities. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • Interlabor. (n.d.). Elemental analysis according to ICH Q3D guidelines. Retrieved from [Link]

  • Jackson, G. E., & Nyamato, G. S. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • FILAB. (n.d.). ICH Q3D: Elemental impurity analysis. Retrieved from [Link]

  • Chitnis, S. S. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • ALS Global. (n.d.). Elemental Impurities (ICH Q3D) analysis. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • University of Southern California Dornsife. (n.d.). FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2019, February). Elemental Analysis Manual. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Ganter, C. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(4), 629-633. Retrieved from [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, M. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. In Metabolomics - Fundamentals and Applications. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (n.d.). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. Retrieved from [Link]

  • Nature. (2025, October 23). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • SciSpace. (2013). Synthesis and characterization of some 1,4-diazepin es derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.